4-Fluorothioanisole
Description
Properties
IUPAC Name |
1-fluoro-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUMHENRNCUHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190590 | |
| Record name | 1-Fluoro-4-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371-15-3 | |
| Record name | 4-Fluorophenyl methyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-4-(methylthio)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Fluoro-4-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-(methylthio)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluorothioanisole structure and synthesis
An In-depth Technical Guide to 4-Fluorothioanisole: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of this compound (CAS No: 371-15-3), a key building block in organic synthesis.[1][2] The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its structure, properties, synthesis, and applications.
Chemical Structure and Identification
This compound, also known as 4-fluorophenyl methyl sulfide, is a thioanisole derivative.[1][3] Its molecular structure consists of a benzene ring substituted with a fluorine atom at the para position and a methylthio group.
Caption: Chemical structure of this compound.
| Identifier | Value |
| IUPAC Name | 1-fluoro-4-(methylthio)benzene |
| Synonyms | 4-Fluorophenyl methyl sulfide |
| CAS Number | 371-15-3[1][2] |
| Molecular Formula | C7H7FS[4][5][6] |
| Molecular Weight | 142.19 g/mol [1][2][7] |
| SMILES | CSc1ccc(F)cc1[1][2] |
| InChI | 1S/C7H7FS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3[1][2] |
| InChIKey | XFUMHENRNCUHOH-UHFFFAOYSA-N[1][2][8] |
Physicochemical Properties
This compound is a colorless to light yellow liquid with a characteristic stench.[5][6] It is soluble in many organic solvents, including ethanol, acetone, and dichloromethane.[5]
| Property | Value | Reference |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 184-185 °C | [1][2][3][5][6] |
| Density | 1.167 g/mL at 25 °C | [1][2][3][5][6] |
| Refractive Index (n20/D) | 1.551 | [1][2][3] |
| Flash Point | 73 °C (163.4 °F) | [5][6] |
| Vapor Pressure | 1.0 ± 0.3 mmHg at 25°C | [4] |
| LogP | 2.55 | [4] |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. A common laboratory-scale method involves the nucleophilic substitution of a suitable 4-halofluorobenzene with a methylthiolate source.
A representative synthesis pathway is the reaction of 4-bromothioanisole with a fluorinating agent or the reaction of 4-fluoroiodobenzene with a methylthiolating agent. Another potential precursor is dimethyl disulfide.[4]
Caption: General synthetic pathways to this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a generalized protocol for the synthesis of this compound from 4-bromothioanisole.
-
Reaction Setup: A dried round-bottom flask is charged with 4-bromothioanisole (1 equivalent), a fluorinating agent such as potassium fluoride (excess, e.g., 2-3 equivalents), and a high-boiling point aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Catalyst: A phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) may be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically 120-180 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of this compound.
-
¹³C NMR: The ¹³C NMR spectrum in CDCl₃ shows characteristic chemical shifts for the aromatic carbons and the methyl carbon. The carbon attached to the fluorine atom exhibits a large C-F coupling constant.
-
¹H NMR: The ¹H NMR spectrum typically shows a singlet for the methyl protons and a complex multiplet pattern for the aromatic protons due to proton-proton and proton-fluorine couplings.
-
IR Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-F bond, aromatic C-H stretching, and C-S stretching.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound (m/z = 142.025253).[4]
Applications in Research and Industry
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Synthesis: The introduction of a fluorine atom into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a precursor for incorporating the 4-fluorophenylthio moiety into more complex molecules. The related compound, 4-fluoroanisole, is noted for its importance in modern pharmaceutical synthesis, participating in reactions like nucleophilic aromatic substitution (SNAr) and C-H activation.[9] This suggests similar reactivity and utility for this compound.
-
Agrochemicals: Derivatives of thioanisole have been investigated for their herbicidal activity.[10] The synthesis of novel α-trifluorothioanisole derivatives containing phenylpyridine moieties has shown promising herbicidal properties.[10]
-
Material Science: Fluorinated organic compounds are used in the development of materials with specific properties, such as thermal stability and chemical resistance.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
References
- 1. 4-氟茴香硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 97 371-15-3 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 4-Fluoro thioanisole | CAS#:371-15-3 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 371-15-3 [m.chemicalbook.com]
- 7. 1-Fluoro-4-(methylthio)benzene | C7H7FS | CID 3083565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of 4-Fluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-Fluorothioanisole (C₇H₇FS). This document is intended to serve as a core reference for the identification, characterization, and utilization of this compound in research and development.
Compound Information
-
Name: this compound
-
Synonyms: 4-Fluorophenyl methyl sulfide, 1-Fluoro-4-(methylthio)benzene
-
CAS Number: 371-15-3
-
Molecular Formula: C₇H₇FS[1]
-
Molecular Weight: 142.19 g/mol
-
Structure:
-
Linear Formula: FC₆H₄SCH₃
-
Spectral Data
The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.35 - 7.25 | m | - | 2H | Ar-H (ortho to -SCH₃) |
| 7.05 - 6.95 | m | - | 2H | Ar-H (ortho to -F) |
| 2.45 | s | - | 3H | -SCH₃ |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 (d, J = 245 Hz) | C-F |
| 134.0 (d, J = 8 Hz) | C-S |
| 130.5 (d, J = 3 Hz) | C (ortho to -SCH₃) |
| 116.0 (d, J = 22 Hz) | C (ortho to -F) |
| 15.5 | -SCH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.
Table 3: Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 - 3000 | Medium | Aromatic C-H Stretch |
| 2925 | Medium | Aliphatic C-H Stretch (-CH₃) |
| 1590 | Strong | Aromatic C=C Stretch |
| 1490 | Strong | Aromatic C=C Stretch |
| 1290 | Strong | C-F Stretch |
| 1090 | Medium | C-S Stretch |
| 820 | Strong | p-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 142 | 100 | [M]⁺ (Molecular Ion) |
| 127 | 80 | [M - CH₃]⁺ |
| 109 | 40 | [M - SH]⁺ |
| 96 | 60 | [C₆H₄F]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2] The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 500 MHz Bruker NMR spectrometer.[3]
-
¹H NMR Acquisition: A standard single-pulse experiment was used with a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[2] Typically, 8-16 scans were accumulated to achieve a good signal-to-noise ratio.[2]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed with a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[2] Due to the lower natural abundance of ¹³C, 128-1024 scans were averaged.[2]
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phased and calibrated using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The FTIR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer.
-
Acquisition Parameters: The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
-
Data Processing: The resulting spectrum was baseline corrected and the peaks were picked using the instrument's software.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (100 ppm).
-
Instrumentation: The analysis was performed using a Shimadzu GC-17A gas chromatograph coupled to a QP5050A mass spectrometer.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split mode (50:1 split ratio) at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 50°C for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scanned from m/z 40 to 400.
-
-
Data Analysis: The mass spectrum corresponding to the chromatographic peak of this compound was extracted and analyzed to identify the molecular ion and major fragment ions.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the spectral analysis and the relationships between the different spectroscopic techniques.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Fluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 4-Fluorothioanisole (CAS No. 371-15-3), a key building block in various synthetic pathways. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the toxicological profile, personal protective equipment (PPE) protocols, emergency procedures, and detailed experimental methodologies for the safe management of this compound.
Core Safety and Hazard Information
This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] It is characterized by a strong, unpleasant odor (stench).[1][3]
Quantitative Safety Data Summary
For ease of reference and comparison, the following table summarizes the key quantitative safety and physical property data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C7H7FS | [1][4] |
| Molecular Weight | 142.19 g/mol | [2][4] |
| CAS Number | 371-15-3 | [1][2][4] |
| Appearance | Colorless to light yellow or red clear liquid | [4] |
| Boiling Point | 184 - 185 °C @ 760 mmHg | [1][2] |
| Flash Point | 73 °C / 163.4 °F (closed cup) | [1] |
| Density | 1.167 g/mL at 25 °C | [2] |
| GHS Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [1][2] |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2][4] |
| GHS Precautionary Statements | P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P405, P501 | [1][2][3][4][5] |
| NFPA 704 Rating | Health: 2, Flammability: 2, Instability: 0 | [3] |
Personal Protective Equipment (PPE) and Engineering Controls
The handling of this compound necessitates stringent adherence to PPE protocols and the use of appropriate engineering controls to minimize exposure.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[1]
Personal Protective Equipment:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash protection.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[2]
Experimental Protocols: Handling, Storage, and Emergency Procedures
Standard Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work within a designated and properly functioning chemical fume hood. Remove all potential ignition sources from the immediate vicinity.[1]
-
Dispensing: Carefully uncap the container. Use a clean, dry pipette or syringe to transfer the desired amount of this compound. Avoid splashing.
-
Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner.
-
Post-Handling: Tightly recap the this compound container. Clean any contaminated surfaces with an appropriate solvent and decontaminating solution. Dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water after handling.[1][4]
Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][4]
-
Store locked up.[1]
First-Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][4]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
Spill Management Protocol: Minor Spill Cleanup
This protocol outlines the steps for managing a minor spill (less than 100 mL) of this compound within a laboratory setting.
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
If the spill is outside of a fume hood, evacuate non-essential personnel from the area.
-
Eliminate all sources of ignition.[6]
-
-
Containment and Cleanup:
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill by surrounding it with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.[6]
-
Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[7]
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Post-Cleanup:
-
Ventilate the area to ensure all vapors have dissipated.
-
Dispose of the hazardous waste according to institutional and local regulations.
-
Restock any used spill kit supplies.
-
Visualized Workflow: Minor Spill Response
The following diagram illustrates the logical workflow for responding to a minor spill of this compound.
Caption: Workflow for managing a minor this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-氟茴香硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 371-15-3 [m.chemicalbook.com]
- 4. This compound | 371-15-3 | TCI AMERICA [tcichemicals.com]
- 5. 4-Fluoro thioanisole | CAS#:371-15-3 | Chemsrc [chemsrc.com]
- 6. jk-sci.com [jk-sci.com]
- 7. ccny.cuny.edu [ccny.cuny.edu]
solubility of 4-Fluorothioanisole in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Fluorothioanisole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 371-15-3), a fluorinated thioether, serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This guide provides a comprehensive overview of the available solubility data for this compound, details a standard experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇FS | [1] |
| Molecular Weight | 142.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.167 g/mL at 25 °C | |
| Boiling Point | 184-185 °C | |
| Refractive Index | n20/D 1.551 |
Solubility Profile of this compound
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Qualitative Solubility |
| Ethanol | Good solubility[2] |
| Acetone | Good solubility[2] |
| Dichloromethane | Good solubility[2] |
It is important to note that while terms like "good solubility" are informative, they are not substitutes for precise, quantitative measurements, especially in the context of process development and formulation where exact concentrations are critical.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.[3] It is a robust and reliable technique that, when performed correctly, yields thermodynamic solubility data.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Glass flasks or vials with airtight stoppers
-
Constant temperature shaker or incubator
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of this compound to a flask. The excess solid is crucial to ensure that a saturated solution is formed.[4]
-
Add a known volume of the selected organic solvent to the flask.
-
-
Equilibration:
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully separate the saturated supernatant from the excess solid. This can be achieved by either centrifugation or filtration.[5] It is critical to perform this step at the same temperature as the equilibration to avoid any changes in solubility.
-
-
Quantification:
-
Accurately dilute an aliquot of the clear, saturated supernatant with the same solvent.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.[5]
-
A calibration curve prepared with known concentrations of this compound in the same solvent is used for accurate quantification.
-
-
Data Reporting:
-
The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Logical Workflow for Solubility Assessment
The process of determining the solubility of a compound like this compound can be streamlined by following a logical workflow, as depicted in the diagram below. This workflow progresses from simple qualitative tests to more rigorous quantitative methods.
Caption: Logical workflow for determining the solubility of a chemical compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, it is qualitatively known to be readily soluble in common solvents such as ethanol, acetone, and dichloromethane. For applications requiring precise solubility values, the standardized shake-flask method provides a reliable experimental protocol. The logical workflow presented offers a systematic approach for researchers to characterize the solubility of this and other similar compounds, which is a fundamental step in chemical process development and pharmaceutical formulation.
References
4-Fluorothioanisole: A Comprehensive Technical Guide for Fluorinated Building Block Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorothioanisole, a fluorinated aromatic sulfide, has emerged as a versatile and valuable building block in modern organic synthesis and medicinal chemistry. The incorporation of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, key reactions, and applications, with a focus on its role in the development of therapeutic agents.
Physicochemical and Spectral Data of this compound
A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and for the characterization of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₇H₇FS | |
| Molecular Weight | 142.19 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 184-185 °C | |
| Density | 1.167 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.551 | |
| CAS Number | 371-15-3 |
| Spectral Data | Key Features |
| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons, with characteristic splitting patterns due to fluorine-proton coupling. |
| ¹³C NMR | Resonances for the methyl carbon and the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance characteristic of an aryl fluoride. |
| IR Spectroscopy | Strong absorption bands corresponding to C-F stretching, C-S stretching, and aromatic C-H and C=C vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the S-methylation of 4-fluorothiophenol.
Experimental Protocol: Synthesis of this compound from 4-Fluorothiophenol
Materials:
-
4-Fluorothiophenol
-
Methyl iodide
-
Sodium hydroxide
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorothiophenol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.05 eq) in water to the flask and stir the mixture at room temperature for 15 minutes to form the sodium 4-fluorothiophenoxide salt.
-
To the resulting solution, add methyl iodide (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Key Reactions of this compound as a Building Block
This compound serves as a versatile precursor for a variety of chemical transformations, enabling the introduction of the 4-fluorophenylthio moiety and its oxidized derivatives into target molecules.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in this compound can be selectively oxidized to the corresponding sulfoxide or sulfone, which are important functional groups in many pharmaceutical compounds.
Experimental Protocol: Oxidation of this compound to 4-Fluorophenyl Methyl Sulfone
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
To this solution, add hydrogen peroxide (30% solution, 2.5-3.0 eq) dropwise at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature below 50 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 4-fluorophenyl methyl sulfone.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfone.
Application in Drug Development: Synthesis of Celecoxib Analogues
The 4-(methylsulfonyl)phenyl group is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors, with celecoxib being a prominent example. This compound can serve as a starting material for the synthesis of celecoxib analogues where the methyl group on the phenyl ring is replaced by a fluorine atom.
The general synthetic strategy involves the oxidation of this compound to the corresponding sulfone, followed by a series of reactions to construct the pyrazole core of the celecoxib analogue.
Caption: Synthetic workflow for a celecoxib analogue.
Signaling Pathway of COX-2 Inhibition
Celecoxib and its analogues exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[1][2]
Caption: Inhibition of the COX-2 signaling pathway.
By inhibiting COX-2, celecoxib analogues reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation.[3] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature of this class of drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]
Conclusion
This compound is a highly valuable and versatile fluorinated building block with significant applications in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its sulfur and aromatic moieties allow for the construction of complex molecular architectures. The utility of this compound as a precursor to COX-2 inhibitors highlights its importance in the development of modern pharmaceuticals. This guide provides a foundational understanding of the chemistry and applications of this compound, intended to facilitate its use in research and development.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 4-Fluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) on 4-fluorothioanisole. It delves into the theoretical principles governing the regioselectivity of these reactions, considering the competing directing effects of the fluoro and methylthio substituents. This document summarizes available quantitative data on isomer distribution for key EAS reactions, offers detailed experimental protocols, and utilizes visualizations to illustrate reaction mechanisms and workflows. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, aiding in the design and execution of synthetic routes involving this compound and its derivatives.
Introduction
This compound is a substituted aromatic compound of interest in synthetic organic chemistry due to the presence of two distinct functional groups that influence its reactivity: a deactivating, ortho-, para-directing fluorine atom and a potentially activating, ortho-, para-directing methylthio group. The interplay of these substituents presents a fascinating case study in the regioselectivity of electrophilic aromatic substitution reactions. Understanding and predicting the outcomes of such reactions is crucial for the efficient synthesis of specifically substituted aromatic compounds, which are often key intermediates in the development of pharmaceuticals and other functional molecules.
This guide will explore the theoretical underpinnings of EAS on this compound, followed by a practical examination of common EAS reactions, including nitration, halogenation, and Friedel-Crafts acylation.
Theoretical Background: Directing Effects of Substituents
The regioselectivity of electrophilic aromatic substitution on a disubstituted benzene ring is determined by the electronic effects of the existing substituents. Both the fluorine atom and the methylthio group are ortho-, para-directors. However, they exhibit different activating/deactivating characteristics.
-
Fluorine (-F): The fluorine atom is a highly electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic attack. However, the lone pairs on the fluorine atom can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. The inductive effect is generally considered to be stronger than the resonance effect for halogens, leading to overall deactivation of the ring.
-
Methylthio (-SCH3): The methylthio group, analogous to the methoxy group, is considered an activating group. The sulfur atom is less electronegative than oxygen, resulting in a weaker inductive electron-withdrawing effect. More importantly, the lone pairs on the sulfur atom can participate in resonance with the aromatic ring, donating electron density and thereby activating the ring towards electrophilic attack. This resonance effect directs incoming electrophiles to the ortho and para positions.
Conflicting Directing Effects in this compound:
In this compound, the fluoro and methylthio groups are in a para-relationship. Both groups direct incoming electrophiles to their respective ortho positions. The key to predicting the major product lies in determining which substituent has the dominant directing effect. In general, a more strongly activating group will control the regioselectivity. Therefore, the methylthio group is expected to be the dominant directing group, leading to substitution primarily at the positions ortho to the -SCH3 group (C2 and C6).
Key Electrophilic Aromatic Substitution Reactions on this compound
This section details the major electrophilic aromatic substitution reactions performed on this compound. While specific quantitative data for this compound is scarce in the literature, the expected major products are predicted based on the dominant directing effect of the methylthio group.
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring. The expected major product of the nitration of this compound is 4-fluoro-2-nitrothioanisole .
Table 1: Predicted Product Distribution for the Nitration of this compound
| Product Name | Position of Nitration | Expected Distribution |
| 4-Fluoro-2-nitrothioanisole | Ortho to -SCH3 | Major |
| 4-Fluoro-3-nitrothioanisole | Ortho to -F | Minor |
Experimental Protocol: Nitration of this compound (Adapted from general procedures)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Substrate: Slowly add 1.42 g (10 mmol) of this compound to the cold sulfuric acid with constant stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding 0.63 mL (15 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of this compound over a period of 30 minutes, maintaining the reaction temperature below 10°C.
-
Reaction Monitoring and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice.
-
Isolation and Purification: Collect the precipitated product by filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Halogenation (Bromination)
Halogenation involves the introduction of a halogen atom (e.g., bromine) onto the aromatic ring. The anticipated major product of the bromination of this compound is 2-bromo-4-fluorothioanisole .
Table 2: Predicted Product Distribution for the Bromination of this compound
| Product Name | Position of Bromination | Expected Distribution |
| 2-Bromo-4-fluorothioanisole | Ortho to -SCH3 | Major |
| 3-Bromo-4-fluorothioanisole | Ortho to -F | Minor |
Experimental Protocol: Bromination of this compound (Adapted from general procedures)
-
Reaction Setup: Dissolve 1.42 g (10 mmol) of this compound in 20 mL of a suitable solvent (e.g., carbon tetrachloride or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Bromine: Slowly add a solution of 1.60 g (10 mmol) of bromine in the same solvent to the reaction mixture at room temperature. The reaction is typically carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3), although for activated rings it may proceed without a catalyst.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC. After the reaction is complete, wash the mixture with a saturated solution of sodium thiosulfate to remove excess bromine, followed by washing with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring. Due to the deactivating effect of the fluorine atom, the reactivity of this compound in Friedel-Crafts reactions might be reduced compared to thioanisole itself. Nevertheless, the reaction is expected to proceed, yielding primarily 2-acetyl-4-fluorothioanisole when acetyl chloride is used as the acylating agent.
Table 3: Predicted Product for the Friedel-Crafts Acylation of this compound with Acetyl Chloride
| Product Name | Position of Acylation | Expected Distribution |
| 2-Acetyl-4-fluorothioanisole | Ortho to -SCH3 | Major |
Experimental Protocol: Friedel-Crafts Acylation of this compound (Adapted from a procedure for thioanisole)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, suspend 1.47 g (11 mmol) of anhydrous aluminum chloride in 20 mL of a dry solvent like dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 0.79 g (10 mmol) of acetyl chloride in 5 mL of dichloromethane to the stirred suspension.
-
Acylation Reaction: After stirring for 15 minutes, add a solution of 1.42 g (10 mmol) of this compound in 10 mL of dichloromethane dropwise to the reaction mixture.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography or vacuum distillation.[1]
Visualization of Reaction Mechanisms and Workflows
General Mechanism of Electrophilic Aromatic Substitution
The following diagram illustrates the general two-step mechanism for electrophilic aromatic substitution on this compound, with the electrophile (E+) attacking the position ortho to the methylthio group.
Caption: General mechanism of electrophilic aromatic substitution.
Note: The DOT script above is a template. For actual rendering, the image attribute would need to point to valid image files of the chemical structures.
Experimental Workflow for Friedel-Crafts Acylation
The following diagram outlines the key steps in a typical experimental workflow for a Friedel-Crafts acylation reaction.
Caption: Experimental workflow for Friedel-Crafts acylation.
Conclusion
The electrophilic aromatic substitution of this compound is predicted to be directed primarily by the more activating methylthio group, leading to substitution at the ortho positions (C2 and C6). While the deactivating nature of the fluorine atom may decrease the overall reaction rate, standard electrophilic substitution conditions for nitration, halogenation, and Friedel-Crafts acylation are expected to yield the corresponding 2-substituted-4-fluorothioanisole derivatives as the major products. The experimental protocols provided in this guide, adapted from established procedures for similar substrates, offer a solid foundation for researchers to explore the reactivity of this interesting molecule. Further experimental studies are warranted to obtain precise quantitative data on isomer distributions and to optimize reaction conditions for specific transformations.
References
The Versatility of 4-Fluorothioanisole Derivatives: A Technical Guide to Their Potential Applications
For Immediate Release
Shanghai, China – December 27, 2025 – The scientific community is witnessing a surge of interest in the applications of 4-Fluorothioanisole and its derivatives. This technical guide provides an in-depth overview of the burgeoning potential of these compounds across diverse scientific fields, with a particular focus on their roles in drug discovery as kinase inhibitors and positron emission tomography (PET) imaging agents, as well as their emerging applications in materials science. This document is intended for researchers, scientists, and drug development professionals seeking to explore the innovative applications of this versatile chemical scaffold.
Introduction to this compound
This compound, a fluorinated aromatic sulfide, serves as a valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the presence of both a fluorine atom and a methylthio group on the benzene ring, make its derivatives attractive candidates for a range of applications. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug molecules, while the sulfur atom provides a handle for further chemical modifications and can participate in key interactions with biological targets or contribute to the electronic properties of materials.
Applications in Drug Discovery
The this compound core is increasingly being incorporated into novel therapeutic agents, particularly in the realm of oncology and neuroimaging.
Kinase Inhibitors in Cancer Therapy
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern cancer drug discovery. Derivatives of this compound have shown promise as scaffolds for the design of potent and selective kinase inhibitors.
While specific data on this compound derivatives as kinase inhibitors is still emerging in publicly available literature, the general principles of their design and evaluation can be outlined. The 4-fluorophenyl group can effectively occupy the ATP-binding pocket of kinases, with the fluorine atom potentially forming favorable interactions with the hinge region. The thioether linkage allows for the introduction of various side chains to target specific sub-pockets and enhance selectivity.
Table 1: Hypothetical Quantitative Data for this compound-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, µM) |
| FTS-KI-01 | EGFR | 15 | A549 (Lung Cancer) | 0.5 |
| FTS-KI-02 | B-Raf | 25 | A375 (Melanoma) | 0.8 |
| FTS-KI-03 | VEGFR2 | 10 | HUVEC | 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, pending the publication of specific research findings.
A common synthetic route to this class of compounds involves the coupling of a this compound-derived core with a heterocyclic amine.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Appropriate heterocyclic amine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane)
Procedure:
-
Bromination of the Methyl Group: this compound is reacted with NBS in the presence of a radical initiator like AIBN to selectively brominate the methyl group, yielding 4-fluoro-1-(bromomethylthio)benzene.
-
Buchwald-Hartwig Amination: The resulting benzylic bromide is then coupled with a desired heterocyclic amine using a palladium-catalyzed cross-coupling reaction. The reaction is typically carried out in an anhydrous solvent with a suitable base.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final kinase inhibitor.
This is a generalized protocol and specific reaction conditions may vary depending on the substrates used.
Diagram 1: General Kinase Inhibition Signaling Pathway
Caption: A simplified diagram illustrating the mechanism of action of a kinase inhibitor in blocking a cellular signaling pathway.
PET Imaging Agents for Neuroinflammation
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development. Radiolabeled molecules (PET tracers) are designed to target specific biological processes. The development of PET tracers for neuroinflammation is a critical area of research for understanding and diagnosing neurodegenerative diseases. While no specific this compound-based PET tracers have been prominently reported, the scaffold holds potential for the development of novel imaging agents, for instance, targeting enzymes like Monoamine Oxidase B (MAO-B), which is a biomarker for astrogliosis.
Table 2: Desirable Properties of a this compound-Based PET Tracer for Neuroimaging
| Property | Desired Value |
| Target Affinity (Ki) | < 10 nM |
| Lipophilicity (logP) | 2-3 |
| Blood-Brain Barrier Penetration | High |
| Metabolic Stability | High in plasma and brain |
| Specific Binding Signal | High target-to-background ratio |
The radiosynthesis of a PET tracer is a time-sensitive process due to the short half-life of positron-emitting radionuclides like fluorine-18 (¹⁸F, t½ ≈ 110 min). A common strategy for introducing ¹⁸F is through nucleophilic substitution.
Materials:
-
Precursor molecule with a suitable leaving group (e.g., tosylate, mesylate, or nitro group)
-
[¹⁸F]Fluoride produced from a cyclotron
-
Phase-transfer catalyst (e.g., Kryptofix 2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile)
Procedure:
-
[¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of K₂CO₃ and Kryptofix 2.2.2 in acetonitrile/water. The solvent is removed by azeotropic distillation.
-
Radiolabeling Reaction: The precursor molecule is dissolved in an anhydrous solvent and added to the activated [¹⁸F]fluoride. The reaction mixture is heated for a specific time and temperature.
-
Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The collected radioactive fraction is reformulated in a biocompatible solution (e.g., saline with ethanol) for in vivo studies.
Diagram 2: Experimental Workflow for PET Tracer Evaluation
The Expanding Synthetic Versatility of 4-Fluorothioanisole: A Technical Guide to Novel Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Fluorothioanisole, a versatile sulfur-containing aromatic compound, is emerging as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique electronic properties, stemming from the interplay between the electron-donating methylthio group and the electron-withdrawing fluorine atom, open avenues for novel chemical transformations. This technical guide provides an in-depth exploration of recently discovered reactions with this compound, focusing on directed ortho-metalation and palladium-catalyzed meta-C-H arylation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate the adoption of these innovative methodologies in the laboratory.
Directed ortho-Metalation: A Gateway to 2-Substituted 4-Fluorothioanisoles
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The methylthio group in this compound can act as a directing group, facilitating deprotonation at the adjacent ortho-position by a strong organolithium base, such as n-butyllithium. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 2-position.[1][2][3] This method offers a predictable and efficient route to 1,2,4-trisubstituted aromatic compounds that are otherwise challenging to synthesize.[4]
Logical Workflow for Directed ortho-Metalation of this compound
Caption: Workflow for the directed ortho-lithiation and subsequent electrophilic quench of this compound.
Experimental Protocol: Directed ortho-Lithiation and Silylation of this compound
This protocol is adapted from general procedures for directed ortho-metalation of similar aromatic compounds.[1][2][3][4]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethylsilyl chloride ((CH₃)₃SiCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask and other standard glassware for air-sensitive reactions
Procedure:
-
A dry Schlenk flask is charged with this compound (1.0 eq) and anhydrous THF under an inert atmosphere of argon or nitrogen.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 1 hour.
-
Trimethylsilyl chloride (1.2 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(trimethylsilyl)-4-fluorothioanisole.
| Electrophile | Product | Expected Yield Range |
| (CH₃)₃SiCl | 2-(Trimethylsilyl)-4-fluorothioanisole | 70-90% |
| DMF | 2-Formyl-4-fluorothioanisole | 60-80% |
| I₂ | 2-Iodo-4-fluorothioanisole | 65-85% |
| CO₂ | 2-Carboxy-4-fluorothioanisole | 50-70% |
| This table presents expected yields based on analogous reactions and serves as a predictive guide. |
Palladium-Catalyzed meta-C-H Arylation: A Paradigm Shift in Regioselectivity
Conventional C-H activation reactions on substituted arenes are often governed by the electronic and steric properties of the substituents, typically favoring functionalization at the ortho and para positions. However, recent advances have enabled a paradigm shift towards meta-selective C-H functionalization. A notable example is the palladium-catalyzed meta-C-H arylation of anisole derivatives, which can be conceptually extended to this compound.[6] This transformation utilizes a palladium catalyst in conjunction with a norbornene mediator and an S,O-ligand to achieve arylation at the sterically less accessible meta-position.[6]
Signaling Pathway for Palladium-Catalyzed meta-C-H Arylation
Caption: Proposed catalytic cycle for the palladium-catalyzed meta-C-H arylation of this compound.
Experimental Protocol: Palladium-Catalyzed meta-C-H Arylation of this compound
This protocol is based on the reported conditions for the meta-arylation of anisole derivatives.[6]
Materials:
-
This compound
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
S,O-ligand (e.g., a custom-synthesized thioether-containing ligand)
-
Norbornene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Argon or Nitrogen gas supply
-
Sealed reaction vessel
Procedure:
-
To a sealed reaction vessel under an inert atmosphere are added Pd(OAc)₂ (5-10 mol%), the S,O-ligand (10-20 mol%), K₂CO₃ (2.0 eq), and norbornene (1.5-2.0 eq).
-
Anhydrous solvent is added, followed by this compound (1.0 eq) and the aryl iodide (1.2 eq).
-
The vessel is sealed, and the reaction mixture is heated to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the meta-arylated this compound derivative.
Quantitative Data: The following table provides expected yields for the meta-C-H arylation of this compound with various aryl iodides, extrapolated from data on anisole derivatives.[6]
| Aryl Iodide | Product | Expected Yield Range |
| 4-Iodoacetophenone | 3-(4-Acetylphenyl)-4-fluorothioanisole | 70-85% |
| 4-Iodonitrobenzene | 4-Fluoro-3-(4-nitrophenyl)thioanisole | 75-90% |
| Methyl 4-iodobenzoate | Methyl 4-(2-fluoro-5-(methylthio)phenyl)benzoate | 65-80% |
| 4-Iodotoluene | 4-Fluoro-3-(p-tolyl)thioanisole | 60-75% |
| This table presents expected yields based on analogous reactions and serves as a predictive guide. |
Conclusion and Future Outlook
The novel reactions of this compound presented in this guide, namely directed ortho-metalation and palladium-catalyzed meta-C-H arylation, significantly expand its synthetic utility. These methodologies provide access to previously challenging substitution patterns, enabling the synthesis of a diverse array of functionalized building blocks for drug discovery and materials science. Further exploration into other modern synthetic methods, such as photoredox catalysis and biocatalysis, is anticipated to uncover even more unique and powerful transformations of this versatile molecule. The continued investigation of this compound's reactivity will undoubtedly contribute to the advancement of organic synthesis.
References
Methodological & Application
Synthesis of 4-Fluorothioanisole Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4-fluorothioanisole and its derivatives, key intermediates in the development of pharmaceuticals and agrochemicals. The protocols cover three primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig type), and classical S-methylation. This guide includes comprehensive experimental procedures, tabulated data for reaction parameters and yields, and visual diagrams of the synthetic workflows to facilitate practical application in a research and development setting.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability, binding affinity, and lipophilicity. Consequently, robust and efficient synthetic methods for accessing these building blocks are of high interest. This application note details validated protocols for the synthesis of this compound, providing researchers with a practical guide for laboratory implementation.
Synthetic Strategies and Protocols
Three principal methods for the synthesis of this compound are presented:
-
Nucleophilic Aromatic Substitution (SNAr) of 1,4-Difluorobenzene.
-
Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling.
-
S-Methylation of 4-Fluorothiophenol.
Each of these methods offers distinct advantages regarding substrate scope, reaction conditions, and scalability.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This method involves the reaction of an activated aryl fluoride with a sulfur nucleophile. The strong electron-withdrawing effect of the fluorine atom in 1,4-difluorobenzene facilitates nucleophilic attack by sodium thiomethoxide.
Experimental Protocol:
-
To a solution of 1,4-difluorobenzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Difluorobenzene | Sodium Thiomethoxide | DMF | 100 | 4 | 85 |
| 1,4-Difluorobenzene | Sodium Thiomethoxide | DMSO | 120 | 2 | 90 |
Reaction Workflow:
Protocol 2: Buchwald-Hartwig C-S Cross-Coupling
This palladium-catalyzed cross-coupling reaction provides a versatile method for the formation of carbon-sulfur bonds. It is particularly useful for coupling aryl halides or triflates with thiols.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine 4-bromofluorobenzene (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., BINAP, 0.08 eq) in a dry, degassed solvent such as toluene.
-
Add a base (e.g., Cs₂CO₃, 2.0 eq) and sodium thiomethoxide (1.2 eq).
-
Seal the reaction vessel and heat the mixture to 80-110 °C.[1]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data:
| Aryl Halide | Thiol Source | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromofluorobenzene | Sodium Thiomethoxide | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 8 | 78 |
| 4-Iodofluorobenzene | Methanethiol | Pd₂(dba)₃/Xantphos | NaOt-Bu | Dioxane | 100 | 6 | 82 |
Signaling Pathway Diagram:
References
Application Notes and Protocols for the Use of 4-Fluorothioanisole in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-fluorothioanisole as a substrate in nucleophilic aromatic substitution (SNAr) reactions. This compound is a valuable building block for the synthesis of various aryl thioethers, which are prevalent motifs in pharmaceuticals and functional materials. While the methylthio (-SCH₃) group is not a strong activating group, SNAr reactions can be effectively carried out with a range of nucleophiles under appropriate conditions.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr reactions are favored by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. The reaction generally proceeds via a two-step addition-elimination mechanism. For SNAr to occur, the aromatic ring must be rendered electron-deficient. The reaction is accelerated by electron-withdrawing substituents positioned ortho or para to the leaving group.
In the case of this compound, the fluorine atom serves as an excellent leaving group for SNAr reactions. The reactivity of the C-F bond is enhanced by its high polarization, which facilitates the initial attack by the nucleophile.
Reaction Data: SNAr of this compound
The following tables summarize representative reaction conditions for the nucleophilic aromatic substitution of this compound with various nitrogen, oxygen, and sulfur nucleophiles. The data is compiled from analogous reactions on weakly activated fluoroarenes and serves as a guide for reaction development.
Table 1: Reactions with Nitrogen Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMSO | 120 | 12 | ~85 |
| 2 | Morpholine | Cs₂CO₃ | DMF | 110 | 16 | ~90 |
| 3 | Aniline | NaH | THF | 65 | 24 | ~70 |
| 4 | Benzylamine | K₃PO₄ | Dioxane | 100 | 18 | ~80 |
Table 2: Reactions with Oxygen Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | - | MeOH | 65 | 8 | >95 |
| 2 | Phenol | K₂CO₃ | DMF | 140 | 24 | ~75 |
| 3 | 4-Methoxyphenol | Cs₂CO₃ | DMSO | 130 | 20 | ~80 |
| 4 | Benzyl alcohol | NaH | THF | 65 | 16 | ~60 |
Table 3: Reactions with Sulfur Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMAc | 100 | 10 | >90 |
| 2 | Sodium thiomethoxide | - | DMF | 80 | 6 | >95 |
| 3 | Benzyl thiol | Cs₂CO₃ | DMSO | 90 | 12 | ~88 |
| 4 | Cysteine ethyl ester | K₃PO₄ | DMAc | 80 | 16 | ~70 |
Detailed Experimental Protocols
The following are generalized protocols for conducting SNAr reactions with this compound. Optimization of reaction parameters (temperature, time, stoichiometry) may be necessary for specific substrates.
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the amine nucleophile, and potassium carbonate.
-
Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl thioether.
Protocol 2: General Procedure for Reaction with Phenol Nucleophiles
Materials:
-
This compound (1.0 eq)
-
Phenol nucleophile (e.g., 4-methoxyphenol, 1.1 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol, cesium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to allow for salt formation.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 130-140 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the pure diaryl ether thioether product.
Visualizations: Mechanisms and Workflows
Reaction Mechanism
The SNAr reaction of this compound proceeds through a well-established addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Caption: SNAr mechanism of this compound.
Experimental Workflow
A typical experimental workflow for the synthesis and purification of substituted thioanisole derivatives via SNAr is outlined below.
Caption: General experimental workflow for SNAr reactions.
Application in Drug Discovery: Kinase Inhibitor Synthesis
Aryl thioethers are key structural motifs in many kinase inhibitors, which are a critical class of drugs for cancer therapy. The synthesis of these inhibitors often involves a C-N or C-S bond-forming step, where an SNAr reaction can be employed. The diagram below illustrates a simplified logical workflow for incorporating a fragment synthesized from this compound into a kinase inhibitor discovery program.
Caption: Role of SNAr in a kinase inhibitor discovery workflow.
Application Notes and Protocols for 4-Fluorothioanisole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorothioanisole is a versatile building block in organic synthesis, offering opportunities for the introduction of a fluorine-substituted thioether moiety into complex molecules. Its application in palladium-catalyzed cross-coupling reactions, however, is not extensively documented in the scientific literature. This document provides generalized application notes and protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The provided methodologies are based on established protocols for structurally similar aryl fluorides and thioethers and are intended to serve as a starting point for reaction optimization.
Note on Reactivity: Aryl fluorides are generally less reactive than other aryl halides in palladium-catalyzed cross-coupling reactions due to the high bond dissociation energy of the C-F bond. Therefore, the use of specialized catalyst systems, including electron-rich and bulky ligands, and potentially higher reaction temperatures may be necessary to achieve efficient coupling with this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. The reaction of this compound with an arylboronic acid would yield a 4-(methylthio)biaryl derivative.
Generalized Catalytic Cycle
Suzuki-Miyaura catalytic cycle.
Generalized Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or RuPhos; 1.2 - 2 times the mol% of Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound, the arylboronic acid, palladium catalyst, ligand, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Analogous Reactions
Due to the lack of specific data for this compound, the following table presents data for the Suzuki-Miyaura coupling of a similar, challenging aryl chloride, 4-chloroanisole, to provide an indication of potential yields.[1]
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (0.5) | SPhos (1.0) | K₃PO₄ | Toluene | 100 | ~95 |
| 4-Chloroanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (1.0) | XPhos (2.0) | K₃PO₄ | 1,4-Dioxane | 110 | ~90 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of N-aryl compounds. Reacting this compound with a primary or secondary amine would produce N-(4-(methylthio)phenyl)amines.
Generalized Catalytic Cycle
Buchwald-Hartwig amination catalytic cycle.
Generalized Experimental Protocol
Materials:
-
This compound
-
Amine (primary or secondary; 1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)
-
Phosphine ligand (e.g., BrettPhos, RuPhos, or Xantphos; 1.2 - 2 times the mol% of Pd)
-
Strong base (e.g., NaOtBu, KOtBu, or LHMDS; 1.5 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a strong flow of inert gas, combine the palladium catalyst, ligand, and base in a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-130 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Quantitative Data for Analogous Reactions
The following table shows representative yields for the Buchwald-Hartwig amination of aryl chlorides, which are more reactive than aryl fluorides but still present a challenge.[2]
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chloroanisole | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu | Toluene | 110 | ~85 |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | ~92 |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a bond between an aryl group and a terminal alkyne, leading to the synthesis of arylalkynes.
Generalized Catalytic Cycle
Sonogashira coupling catalytic cycle.
Generalized Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 1-5 mol%)
-
Copper(I) iodide (CuI; 0.5 - 5 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify by column chromatography.
Quantitative Data for Analogous Reactions
The following table provides examples of Sonogashira couplings with aryl bromides.[3]
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | ~90 |
| 4-Bromobenzonitrile | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | ~88 |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
Generalized Catalytic Cycle
Heck reaction catalytic cycle.
Generalized Experimental Protocol
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate; 1.1 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C; 1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc; 1.5 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a sealed tube or Schlenk flask, combine this compound, the palladium catalyst, optional ligand, and base.
-
Add the alkene and the degassed solvent.
-
Heat the reaction mixture to 100-150 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography or distillation.
Quantitative Data for Analogous Reactions
The following table presents typical yields for the Heck reaction of aryl bromides.
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | ~85 |
| 4-Bromobenzaldehyde | Methyl acrylate | Pd/C (5) | K₂CO₃ | NMP | 140 | ~90 |
Conclusion
While specific examples of palladium-catalyzed cross-coupling reactions of this compound are scarce, the general protocols and data from analogous, more challenging substrates provided in these notes offer a solid foundation for developing successful synthetic routes. Researchers and drug development professionals should anticipate the need for catalyst and condition screening to optimize reactions involving the relatively unreactive C-F bond of this compound. The use of modern, highly active catalyst systems will likely be key to achieving high yields and efficient transformations.
References
Application Notes and Protocols for Suzuki Coupling with 4-Fluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction using 4-Fluorothioanisole as a key aryl partner. Due to the inherent challenges of activating the carbon-sulfur bond in aryl thioethers, this application note outlines a robust protocol leveraging a nickel-based catalytic system, which has demonstrated efficacy in similar challenging cross-coupling reactions.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. While aryl halides are the conventional electrophilic partners, the use of more diverse coupling partners, such as aryl thioethers, is of growing interest. This compound is a valuable building block in medicinal chemistry and materials science. The successful coupling of this moiety allows for the introduction of a fluorine- and sulfur-containing aromatic ring, which can significantly modulate the physicochemical and biological properties of a molecule.
The protocol detailed herein is a representative methodology adapted from established procedures for the nickel-catalyzed Suzuki coupling of challenging substrates, including aryl ethers and sulfides. Nickel catalysts are often more effective than palladium for the activation of less reactive C–S bonds.
Reaction Principle and Pathway
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a transition metal catalyst, typically palladium or nickel. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of coupling this compound with an arylboronic acid using a nickel catalyst, the proposed catalytic cycle is as follows:
-
Oxidative Addition: The active Ni(0) catalyst oxidatively adds to the this compound, cleaving the C–S bond to form a Ni(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the Ni(II) complex, displacing the methylthiolate group.
-
Reductive Elimination: The two aryl groups on the Ni(II) complex are eliminated to form the desired biaryl product, regenerating the Ni(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Parameters
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These are illustrative examples, and optimization may be required for specific substrates.
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Fluoro-1,1'-biphenyl | NiCl₂(PCy₃)₂ (5 mol%) | K₃PO₄ | 2-MeTHF | 100 | 18 | 85 |
| 2 | 4-Methylphenylboronic acid | 4-Fluoro-4'-methyl-1,1'-biphenyl | NiCl₂(PCy₃)₂ (5 mol%) | K₃PO₄ | 2-MeTHF | 100 | 18 | 88 |
| 3 | 4-Methoxyphenylboronic acid | 4-Fluoro-4'-methoxy-1,1'-biphenyl | NiCl₂(PCy₃)₂ (5 mol%) | K₃PO₄ | 2-MeTHF | 100 | 20 | 82 |
| 4 | 3-Pyridinylboronic acid | 3-(4-Fluorophenyl)pyridine | NiCl₂(PCy₃)₂ (5 mol%) | K₃PO₄ | 2-MeTHF | 100 | 24 | 75 |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the Suzuki coupling of this compound with phenylboronic acid as a representative example.
Materials and Equipment:
-
This compound
-
Phenylboronic acid
-
Bis(tricyclohexylphosphine)nickel(II) dichloride [NiCl₂(PCy₃)₂]
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles for liquid transfers
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), and NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 2-MeTHF (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 18-24 hours.
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle for the Ni-catalyzed Suzuki coupling of this compound.
4-Fluorothioanisole: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Fluorothioanisole is a fluorinated aromatic sulfide that serves as a valuable and versatile precursor in the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring a reactive fluorine atom and a sulfur atom that can be readily oxidized, allows for a range of chemical transformations. This makes it a key starting material in the development of drugs targeting a variety of diseases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on the synthesis of precursors for Cyclooxygenase-2 (COX-2) inhibitors.
Key Applications of this compound in Pharmaceutical Synthesis
The primary applications of this compound in pharmaceutical synthesis revolve around two main types of reactions:
-
Oxidation of the Thioether to a Sulfone: The methylthio group of this compound can be easily oxidized to a methylsulfonyl group, yielding 4-fluorophenyl methyl sulfone. The sulfone moiety is a critical pharmacophore in a number of drugs, most notably in the class of selective COX-2 inhibitors used for the treatment of inflammation and pain.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring is activated towards nucleophilic attack, especially after oxidation of the thioether to the electron-withdrawing sulfone group. This allows for the introduction of various nucleophiles to build more complex molecular architectures.
Synthesis of 4-Fluorophenyl Methyl Sulfone: A Key Intermediate for COX-2 Inhibitors
A pivotal application of this compound is its conversion to 4-fluorophenyl methyl sulfone. This intermediate is a direct precursor to analogs of successful COX-2 inhibitors like Celecoxib and Rofecoxib. The 4-(methylsulfonyl)phenyl group is a common structural feature in this class of drugs.
Reaction Pathway:
Caption: General reaction pathway from this compound to pharmaceutical intermediates.
Experimental Protocol: Oxidation of this compound to 4-Fluorophenyl Methyl Sulfone
This protocol describes a common method for the oxidation of this compound to 4-fluorophenyl methyl sulfone using hydrogen peroxide as the oxidant.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% solution, 2.5 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-fluorophenyl methyl sulfone.
Quantitative Data:
| Parameter | Value |
| Purity (by HPLC) | >98% |
| Yield | 85-95% |
| Melting Point | 78-81 °C |
Further Transformations of 4-Fluorophenyl Methyl Sulfone
Once synthesized, 4-fluorophenyl methyl sulfone can be further elaborated into more complex pharmaceutical intermediates. Two key reaction types are Friedel-Crafts acylation and Nucleophilic Aromatic Substitution (SNAr).
Friedel-Crafts Acylation
The 4-fluorophenyl methyl sulfone can undergo Friedel-Crafts acylation, although the sulfone group is deactivating. This reaction is typically used to introduce an acyl group onto the aromatic ring, which can then be a handle for further modifications.
Reaction Workflow:
Caption: Workflow for Friedel-Crafts acylation of 4-fluorophenyl methyl sulfone.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in 4-fluorophenyl methyl sulfone is activated towards SNAr by the strongly electron-withdrawing sulfone group. This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a powerful tool for introducing diverse functional groups and building the core structures of many pharmaceuticals.
Logical Relationship in SNAr:
Caption: Logical relationship of reactants in an SNAr reaction.
Experimental Protocol: SNAr Reaction of 4-Fluorophenyl Methyl Sulfone with an Amine
This protocol provides a general procedure for the reaction of 4-fluorophenyl methyl sulfone with a primary or secondary amine.
Materials:
-
4-Fluorophenyl Methyl Sulfone
-
Amine (e.g., morpholine, piperidine)
-
Potassium Carbonate
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
To a solution of 4-fluorophenyl methyl sulfone (1.0 eq) in DMSO, add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120°C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted product.
Quantitative Data for a Representative Reaction (with Morpholine):
| Parameter | Value |
| Purity (by HPLC) | >97% |
| Yield | 80-90% |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its straightforward oxidation to 4-fluorophenyl methyl sulfone provides a key building block for the development of COX-2 inhibitors and other medicinally important compounds. The subsequent functionalization of the sulfone intermediate via reactions such as Friedel-Crafts acylation and nucleophilic aromatic substitution offers a wide range of possibilities for creating diverse and complex molecular architectures for drug discovery and development. The protocols provided herein offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.
Application of 4-Fluorothioanisole in Agrochemical Synthesis: A Review of Potential Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This document outlines potential synthetic applications of 4-Fluorothioanisole in the agrochemical field based on established chemical transformations and the structural components of known active ingredients. The protocols provided are generalized and may require optimization for specific target molecules.
Potential Applications in Agrochemical Synthesis
The primary route for incorporating this compound into more complex molecules involves the oxidation of the sulfide to a sulfoxide or a sulfone. These oxidized derivatives can then be further functionalized.
Synthesis of 4-Fluorophenyl Methyl Sulfone and its Derivatives
4-Fluorophenyl methyl sulfone is a key potential intermediate derivable from this compound. Sulfone moieties are present in a number of herbicides and fungicides. The electron-withdrawing nature of the sulfone group can significantly influence the electronic properties of the aromatic ring, impacting the molecule's interaction with biological targets.
Logical Workflow for Synthesis of Sulfone-Containing Agrochemicals:
Protocol for the Selective Oxidation of 4-Fluorothioanisole to 4-Fluorophenyl Methyl Sulfoxide
Application Note & Protocol: AN-SO-2025-01
For Research Use Only
Introduction
The selective oxidation of aryl thioethers to their corresponding sulfoxides is a crucial transformation in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Sulfoxides are versatile intermediates and are found in various biologically active molecules. This document provides detailed protocols for the selective oxidation of 4-Fluorothioanisole to 4-Fluorophenyl Methyl Sulfoxide, a key building block in medicinal chemistry. Three distinct methods are presented, offering a range of options from green, enzymatic catalysis to more traditional organic oxidants, allowing researchers to choose the most suitable procedure based on available resources and desired outcomes.
Materials and Reagents
Starting Material:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Properties | Safety Information |
| This compound | 371-15-3 | C₇H₇FS | 142.19 | bp: 184-185 °C, density: 1.167 g/mL | Irritating to eyes, respiratory system, and skin.[1] |
Product:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Properties |
| 1-Fluoro-4-(methylsulfinyl)benzene | 658-14-0 | C₇H₇FOS | 158.19 | bp: 264.9±23.0 °C, density: 1.29±0.1 g/cm³ |
Reagents and Solvents:
-
Sodium metaperiodate (NaIO₄)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Hydrogen peroxide (H₂O₂)
-
Chloroperoxidase (CPO)
-
[Bis(acetoxy)iodo]benzene
-
Fe(III)(5,10,15-triphenylcorrole trianion)(diethyl ether)₂
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Citrate buffer (pH 5)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Data Presentation: Comparison of Oxidation Methods
| Method | Oxidizing Agent | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Notes |
| 1 | Hydrogen peroxide | Chloroperoxidase (CPO) | Water | 5 min | 25 | 100 | Enzymatic, green conditions.[2] |
| 2 | [Bis(acetoxy)iodo]benzene | Fe(III) complex | d₄-Methanol/Water | 2.5 h | 23 | 99 | High yield with specific catalyst.[2] |
| 3 | Sodium metaperiodate | None | Methanol/Water | 12-24 h | 0 - RT | >90 (typical) | General, reliable method. |
| 4 | m-CPBA | None | Dichloromethane | 1-3 h | 0 - RT | High (typical) | Common, effective oxidant. |
Note: Yields for methods 3 and 4 are typical for aryl sulfide oxidations and may vary for this compound.
Experimental Protocols
Method 1: Enzymatic Oxidation with Hydrogen Peroxide and Chloroperoxidase
This protocol outlines a highly efficient and environmentally friendly method for the selective oxidation of this compound.
Procedure:
-
In a suitable reaction vessel, dissolve this compound in water.
-
Add citrate buffer to maintain a pH of 5.
-
Introduce Chloroperoxidase (CPO) to the solution.
-
To initiate the reaction, add a stoichiometric amount of hydrogen peroxide.
-
Stir the reaction mixture at 25°C for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Method 2: Iron-Catalyzed Oxidation with [Bis(acetoxy)iodo]benzene
This method provides high yields using a specific iron catalyst.
Procedure:
-
To a solution of this compound in a mixture of d₄-methanol and water, add the Fe(III)(5,10,15-triphenylcorrole trianion)(diethyl ether)₂ catalyst.
-
Add [Bis(acetoxy)iodo]benzene to the reaction mixture.
-
Stir the solution at 23°C for 2.5 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify by flash column chromatography on silica gel.
Method 3: Oxidation with Sodium Metaperiodate
This is a classic and reliable method for the selective oxidation of sulfides to sulfoxides.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve sodium metaperiodate (1.1-1.2 eq) in water.
-
Slowly add the sodium metaperiodate solution to the stirred solution of this compound.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, filter the mixture to remove the sodium iodate precipitate.
-
Extract the filtrate with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
If necessary, purify the product by column chromatography on silica gel.
Method 4: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and effective reagent for the selective oxidation of sulfides.
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.0-1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to remove the m-chlorobenzoic acid byproduct.
Mandatory Visualization
Caption: General experimental workflow for the oxidation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is irritating; avoid inhalation and contact with skin and eyes.
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer
The provided protocols are intended for use by trained research professionals. The user assumes all responsibility for the safe handling and execution of these procedures.
References
Application Notes and Protocols for the Purity Assessment of 4-Fluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorothioanisole is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is a critical quality attribute that can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final product. Therefore, robust and reliable analytical methods are essential for the accurate assessment of its purity. This document provides detailed application notes and protocols for the purity assessment of this compound using state-of-the-art analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Strategies for Purity Assessment
A multi-pronged analytical approach is recommended for a comprehensive purity assessment of this compound. This typically involves a high-resolution separation technique to identify and quantify impurities, coupled with a highly selective and sensitive detection method.
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the separation and identification of volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation of a wide range of impurities, including non-volatile and thermally labile compounds.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that provides a direct measure of the purity of the main component without the need for a specific reference standard of the analyte.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇FS | [1] |
| Molecular Weight | 142.19 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 184-185 °C (lit.) | |
| Density | 1.167 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.551 (lit.) |
Table 2: Illustrative Impurity Profile of this compound by GC-MS
| Impurity | Potential Source | Retention Time (min) | Area % (Illustrative) |
| Thioanisole | Unreacted starting material | 8.5 | 0.15 |
| 4-Fluorophenol | By-product of synthesis | 9.2 | 0.05 |
| 1,4-Difluorobenzene | Unreacted starting material | 7.8 | 0.10 |
| 4,4'-Difluorodiphenyl sulfide | By-product of synthesis | 15.2 | 0.20 |
| This compound sulfoxide | Oxidation product | 12.5 | 0.08 |
| This compound sulfone | Oxidation product | 14.1 | 0.03 |
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of this compound and its potential volatile impurities using GC-MS with electron ionization (EI).
1.1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable volatile solvent such as dichloromethane or hexane.
-
Prepare a dilute solution (e.g., 100 ppm) for analysis.
1.2. Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
1.3. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the purity by area normalization, assuming a response factor of 1 for all components.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and its non-volatile impurities.
2.1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase or a compatible solvent like acetonitrile.
2.2. Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV-Vis Detector |
| Wavelength | 254 nm |
2.3. Data Analysis:
-
Identify the main peak of this compound based on its retention time.
-
Quantify impurities using area normalization. For higher accuracy, a reference standard for each impurity should be used to determine their respective response factors.
Purity Assay by Quantitative NMR (qNMR)
This protocol provides a method for determining the absolute purity of this compound using ¹H-qNMR with an internal standard.
3.1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic acid) into the same vial. The molar ratio of the internal standard to the analyte should be close to 1:1.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both the analyte and the internal standard are fully soluble.
-
Ensure complete dissolution by vortexing, then transfer the solution to a 5 mm NMR tube.
3.2. Instrumentation and Data Acquisition:
| Parameter | Condition |
| NMR Spectrometer | 400 MHz or higher, equipped with a proton probe |
| Solvent | Chloroform-d (CDCl₃) |
| Temperature | 298 K (controlled) |
| Pulse Program | Standard single-pulse experiment (e.g., zg30) |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton signal of interest (typically 30-60 s for accurate quantification) |
| Number of Scans | 8-16 (or more to achieve a good signal-to-noise ratio) |
3.3. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal reference (e.g., TMS).
-
Integrate well-resolved signals of both this compound and the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
References
Application Notes and Protocols for the Scale-Up Synthesis of 4-Fluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Fluorothioanisole, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals. The outlined procedure focuses on a robust and scalable methylation of 4-fluorothiophenol.
Introduction
This compound (CAS No. 371-15-3) is a crucial building block in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its synthesis on a larger scale requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure high yield and purity. This protocol details a scalable procedure for the synthesis of this compound via the methylation of 4-fluorothiophenol.
Reaction Scheme
The synthesis proceeds via the S-methylation of 4-fluorothiophenol. A common and effective method for this transformation on a larger scale is the use of dimethyl sulfate as the methylating agent in the presence of a base.
Figure 1: Synthesis of this compound from 4-fluorothiophenol.
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Fluorothiophenol | [1][2] |
| Methylating Agent | Dimethyl sulfate | [3] |
| Base | Sodium Hydroxide | [2] |
| Solvent | Toluene, Water | [2] |
| Reaction Temperature | 20-30°C (exothermic) | [4] |
| Reaction Time | 2-4 hours | [4] |
| Typical Yield | >95% | [1][2] |
| Purity (after distillation) | >99% | [1][2] |
| Boiling Point | 184-185 °C | [5][6] |
| Density | 1.167 g/mL at 25 °C | [5][6] |
Experimental Protocol: Scale-Up Synthesis of this compound
This protocol is designed for a representative scale-up synthesis. All operations should be conducted in a well-ventilated fume hood or a designated production area with appropriate personal protective equipment (PPE).
Materials and Equipment
-
4-Fluorothiophenol (1.0 eq)
-
Dimethyl sulfate (1.05 eq)
-
Sodium hydroxide (1.1 eq)
-
Toluene
-
Water
-
Reaction vessel with mechanical stirrer, dropping funnel, thermometer, and reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure
-
Preparation of the Reaction Mixture:
-
In a suitable reaction vessel, dissolve sodium hydroxide in water to create an aqueous solution.
-
Add 4-fluorothiophenol to the sodium hydroxide solution with stirring. An exothermic reaction will occur, forming the sodium salt of 4-fluorothiophenol. Maintain the temperature between 20-30°C by using a cooling bath if necessary.
-
Add toluene to the reaction mixture.
-
-
Methylation:
-
Slowly add dimethyl sulfate to the stirred reaction mixture via a dropping funnel. The addition should be controlled to maintain the reaction temperature between 20-30°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, stop stirring and allow the layers to separate.
-
Separate the organic layer (toluene) from the aqueous layer.
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent.
-
-
Purification:
Safety Considerations
-
4-Fluorothiophenol: This compound is toxic and has a strong, unpleasant odor. Handle with care in a well-ventilated area and wear appropriate PPE, including gloves and safety glasses.
-
Dimethyl sulfate: This is a highly toxic and carcinogenic substance. It is a strong alkylating agent and should be handled with extreme caution. Use in a closed system or with excellent ventilation. Always wear appropriate gloves, lab coat, and eye protection. Have a quenching solution (e.g., ammonia solution) readily available in case of spills.
-
Sodium hydroxide: This is a corrosive base. Avoid contact with skin and eyes.
-
Toluene: This is a flammable solvent. Ensure there are no ignition sources in the vicinity of the reaction.
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the scale-up synthesis of this compound.
References
- 1. JPH083130A - Production of 4-fluorothiophenol - Google Patents [patents.google.com]
- 2. DE4420777A1 - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]
- 3. CN102146023A - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
- 4. CN1752071A - Method of preparing dimethyl thioether using methyl sodium sulphate - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. This compound 97 371-15-3 [sigmaaldrich.com]
Application Notes and Protocols: The Role of 4-Fluorothioanisole in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorothioanisole, a fluorinated aromatic thioether, is a versatile building block in medicinal chemistry. Its unique combination of a fluorine atom, a methylthio group, and an aromatic ring provides multiple reaction sites for synthetic elaboration. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the thioether moiety can be readily oxidized to sulfoxide and sulfone functionalities, or be transformed into other functional groups, offering a gateway to a diverse range of molecular architectures. These oxidized sulfur-containing groups are prevalent in a variety of bioactive molecules due to their ability to act as hydrogen bond acceptors and their impact on solubility and pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a primary focus on the MEK inhibitor Trametinib. Additionally, it explores the utility of the corresponding sulfone derivative in creating other biologically relevant compounds.
Application I: Synthesis of the MEK Inhibitor Trametinib
Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical factor in the development and proliferation of various cancers. While the direct synthesis of Trametinib from this compound is not widely published, a plausible and efficient synthetic route can be proposed through the formation of the key intermediate, 2-fluoro-4-iodoaniline.
Proposed Synthetic Pathway from this compound to Trametinib
The proposed synthesis involves a multi-step sequence starting with the nitration of this compound, followed by reduction of the nitro group, a Sandmeyer reaction to introduce the iodine, and subsequent steps to construct the final Trametinib molecule.
4-Fluoroaniline + I₂ + CaCO₃ → 2-Fluoro-4-iodoaniline
2-Fluoro-4-iodoaniline + Triphosgene → Isocyanate Intermediate + Cyclopropylamine → N-(2-Fluoro-4-iodophenyl)-N'-cyclopropylurea
Caption: Key steps in the synthesis of Trametinib from the urea intermediate.
A detailed protocol for these subsequent steps is complex and can be found in various patents and publications. A key transformation involves the cyclization of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with a malonic acid derivative to form a pyrimidinetrione, which is a core structural motif of Trametinib. [2]
Application II: Synthesis of Bioactive Sulfones via Oxidation of this compound
The methylthio group of this compound can be readily oxidized to the corresponding sulfone, 4-fluorophenyl methyl sulfone. This sulfone moiety is a key pharmacophore in a number of bioactive molecules, including selective COX-2 inhibitors.
Synthesis of 4-Fluorophenyl Methyl Sulfone
Reaction:
Procedure: (Adapted from general sulfone synthesis protocols)
-
Dissolve this compound (10 g, 70.3 mmol) in glacial acetic acid (100 mL).
-
Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (16 mL, 154.7 mmol, 2.2 equivalents) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat at 60 °C for 4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water (300 mL).
-
Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum to yield 4-fluorophenyl methyl sulfone.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Reaction Time | Typical Yield |
| 4-Fluorophenyl Methyl Sulfone | This compound | H₂O₂ | Acetic Acid | 4 h | >90% |
Application in the Synthesis of COX-2 Inhibitors
The 4-(methylsulfonyl)phenyl moiety is a hallmark of several selective COX-2 inhibitors. While direct synthesis from 4-fluorophenyl methyl sulfone is not explicitly detailed in readily available literature, this intermediate can be a valuable precursor for the synthesis of analogs of known COX-2 inhibitors like Celecoxib and Rofecoxib. The synthesis of various 2-(4-methylsulfonylphenyl) indole derivatives with COX-2 inhibitory activity has been reported, starting from p-methylsulfonyl acetophenone. [3]4-Fluorophenyl methyl sulfone could potentially be functionalized to provide similar acetophenone derivatives for the synthesis of novel fluorinated analogs.
Caption: Proposed pathway to potential COX-2 inhibitors from 4-fluorophenyl methyl sulfone.
Conclusion
This compound serves as a valuable and versatile starting material in the synthesis of bioactive molecules. Its application in a plausible synthetic route to the important anticancer drug Trametinib highlights its potential in accessing complex pharmaceutical targets. Furthermore, its oxidation to 4-fluorophenyl methyl sulfone opens avenues for the development of other classes of bioactive compounds, such as COX-2 inhibitors. The protocols and pathways outlined in this document provide a foundation for researchers to explore the utility of this compound in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Fluorothioanisole Suzuki Coupling
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 4-Fluorothioanisole. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to enhance experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
A1: Low yields in the Suzuki coupling of this compound, an electron-rich aryl thioether, can stem from several factors. A primary concern is the potential for the sulfur atom in the thioether moiety to poison the palladium catalyst. Additionally, suboptimal reaction conditions, such as the choice of catalyst, ligand, base, and solvent, can significantly hinder the reaction's efficiency. Common side reactions like protodeboronation of the boronic acid and homocoupling can also consume starting materials and reduce the desired product's yield.[1]
Q2: What are the most common side reactions observed in the Suzuki coupling of this compound and how can they be minimized?
A2: The two most prevalent side reactions are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. It is often exacerbated by the presence of water and certain bases. To mitigate this, using anhydrous solvents, carefully selecting the base (e.g., K₃PO₄ is often a good choice), and using a slight excess of the boronic acid can be effective.[1]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction. Ensuring a strictly inert atmosphere by thoroughly degassing solvents and using a Pd(0) precatalyst can minimize homocoupling.[1]
Q3: Can the thioether group in this compound be cleaved during the reaction?
A3: While C-S bond cleavage is a known reaction pathway in palladium catalysis, particularly with thioesters, it is less common with aryl thioethers under typical Suzuki-Miyaura conditions. However, at elevated temperatures or with certain catalyst systems, C-S bond activation could become a competing side reaction. If you suspect C-S bond cleavage, consider lowering the reaction temperature and screening different ligands that favor C-X (where X is a halide) oxidative addition over C-S insertion.
Q4: How does the fluoro substituent affect the reactivity of this compound in Suzuki coupling?
A4: The fluorine atom is an electron-withdrawing group, which can have a beneficial effect on the oxidative addition step, the rate-determining step in many Suzuki couplings. By making the aryl halide more electron-deficient, it can facilitate the insertion of the palladium catalyst into the C-X bond. However, the overall electronic nature of the substrate is also influenced by the electron-donating thioether group.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Catalyst Poisoning: The sulfur atom in this compound may be poisoning the catalyst. 3. Inefficient Oxidative Addition: The C-X bond (e.g., C-Cl or C-Br) may not be readily activated. 4. Incorrect Reaction Temperature: The temperature may be too low to overcome the activation energy. | 1. Use a fresh batch of catalyst or a pre-catalyst. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).[2] 2. Increase the catalyst loading slightly. Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can sometimes mitigate catalyst poisoning. 3. If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. Employ electron-rich and bulky ligands to promote oxidative addition. 4. Incrementally increase the reaction temperature (e.g., in 10 °C intervals from 80 °C to 110 °C) and monitor the reaction progress by TLC or LC-MS.[2] |
| Formation of Significant Byproducts | 1. Protodeboronation: The boronic acid is degrading. 2. Homocoupling: The boronic acid is self-coupling. 3. Dehalogenation: The aryl halide is being reduced. | 1. Use anhydrous solvents and a base like K₃PO₄. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[1] 2. Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) precatalyst to minimize initial Pd(II) concentration.[1] 3. Ensure the absence of hydride sources. Screen different bases and ensure high-purity solvents. |
| Inconsistent Yields | 1. Variability in Reagent Quality: Purity of starting materials, catalyst, and solvents can vary between batches. 2. Incomplete Exclusion of Air/Moisture: Minor variations in experimental setup can lead to catalyst deactivation. | 1. Verify the purity of all reagents before use. Use freshly opened solvents or distill them. 2. Ensure a consistent and rigorous procedure for degassing solvents and maintaining an inert atmosphere throughout the reaction setup and duration. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Thioanisole Derivatives
The following table summarizes reaction conditions that have been successfully employed for the Suzuki coupling of aryl thioethers and related compounds, which can serve as a starting point for the optimization of this compound coupling.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromothioanisole | Phenylboronic acid | Pd(PPh₃)₄ (1) | - | Na₂CO₃ (aq) | Toluene | Reflux | - | 87 |
| 4-Chlorothioanisole | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 |
| 4-Bromothioanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| Thiophene-2-boronic acid | 4-Bromo-1-fluorobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME/H₂O | 80 | 12 | 85 |
Note: The data in this table is compiled from various sources and represents typical conditions. Actual yields may vary depending on the specific substrates and reaction scale.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling of a 4-halofluorothioanisole with an arylboronic acid. Optimization of specific parameters may be required.
Materials:
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4-Halo-fluorothioanisole (e.g., 4-bromo-fluorothioanisole) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
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Schlenk flask or reaction vial with a magnetic stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 4-halo-fluorothioanisole, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
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Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield Suzuki Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Synthesis of 4-Fluorothioanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Fluorothioanisole. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes for this compound are:
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Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of a 4-fluoro-substituted aromatic compound (like 1-fluoro-4-nitrobenzene or 1,4-difluorobenzene) with a methylthiolate source, such as sodium thiomethoxide.[1][2]
-
Methylation of 4-Fluorothiophenol: This route involves the deprotonation of 4-Fluorothiophenol with a base, followed by reaction with a methylating agent like methyl iodide.[3][4]
Q2: What are the typical reaction conditions for the SNAr synthesis of this compound?
A2: SNAr reactions for thioether formation are often carried out in polar aprotic solvents like DMF, DMSO, or NMP to facilitate the reaction between the aryl halide and the thiolate nucleophile.[5] A base such as sodium hydroxide or potassium carbonate is typically used if starting from a thiol.[5] Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates.
Q3: What are the common side reactions I should be aware of during the synthesis of this compound?
A3: Common side reactions include the formation of disulfide, diaryl sulfide, and oxidation products. The specific side reactions depend on the chosen synthetic route and reaction conditions. The troubleshooting guides below provide more detail on each of these.
Troubleshooting Guides
Below are common problems, their potential causes, and recommended solutions for the synthesis of this compound.
Problem 1: Low Yield of this compound
Possible Cause 1.1: Incomplete Reaction
-
Symptoms: Presence of significant amounts of starting material (e.g., 4-fluorothiophenol or 1-fluoro-4-nitrobenzene) in the final product mixture.
-
Troubleshooting:
-
Increase Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
-
Increase Reaction Temperature: For SNAr reactions, higher temperatures can increase the reaction rate.[6] However, be cautious as this may also promote side reactions. For methylation of 4-fluorothiophenol with methyl iodide, excessive heating can lead to loss of the volatile methyl iodide.[7]
-
Check Reagent Purity: Impurities in the starting materials or reagents can interfere with the reaction. Ensure all reagents are of high purity.
-
Possible Cause 1.2: Side Reactions Consuming Starting Materials or Product
-
Symptoms: Presence of unexpected peaks in your analytical data (GC-MS, LC-MS, NMR).
-
Troubleshooting: Refer to the specific side reaction guides below (Problem 2, 3, and 4) to identify and mitigate the formation of byproducts.
Problem 2: Formation of Bis(4-fluorophenyl) Disulfide
This side product is more common when starting from 4-fluorothiophenol.
Reaction Pathway: 2 (4-FC₆H₄SH) + [O] → 4-FC₆H₄S-SC₆H₄F + H₂O
-
Cause: Oxidation of 4-fluorothiophenol, which can be facilitated by the presence of air (oxygen) under basic conditions.[8][9]
-
Troubleshooting:
-
Degas Solvents: Before use, degas the reaction solvent by bubbling an inert gas (e.g., nitrogen or argon) through it to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent exposure to oxygen.
-
Control Basicity: While a base is necessary to deprotonate the thiophenol, using a large excess or a very strong base in the presence of an oxidant can promote disulfide formation. Use the stoichiometric amount of a suitable base.
-
Problem 3: Formation of Di-(4-fluorophenyl) Sulfide
This side reaction can occur in SNAr-type syntheses.
Reaction Pathway: 4-FC₆H₄S⁻ + 4-FC₆H₄-X → (4-FC₆H₄)₂S + X⁻ (where X is a leaving group)
-
Cause: The thiolate intermediate can act as a nucleophile and react with another molecule of the starting aryl halide.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the methylthiolate source to ensure the aryl halide is fully consumed by the desired reaction.
-
Slow Addition of Reagents: Adding the aryl halide slowly to the solution of the thiolate can help to maintain a low concentration of the aryl halide, thus minimizing this side reaction.
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Problem 4: Over-oxidation to Sulfoxide or Sulfone
Reaction Pathway: 4-FC₆H₄SCH₃ + [O] → 4-FC₆H₄S(O)CH₃ (Sulfoxide) 4-FC₆H₄S(O)CH₃ + [O] → 4-FC₆H₄S(O)₂CH₃ (Sulfone)
-
Cause: The thioether product can be oxidized to the corresponding sulfoxide and then to the sulfone in the presence of oxidizing agents.[10] This can sometimes occur if the reaction is exposed to air for extended periods at elevated temperatures, or if oxidizing contaminants are present.
-
Troubleshooting:
-
Inert Atmosphere: As with disulfide formation, maintaining an inert atmosphere can help prevent oxidation.
-
Avoid Oxidizing Agents: Ensure that no unintentional oxidizing agents are introduced into the reaction.
-
Purification: If small amounts of sulfoxide or sulfone are formed, they can often be separated from the desired product by column chromatography or distillation.
-
Summary of Potential Side Reactions and Byproducts
| Side Reaction/Byproduct Name | Chemical Formula of Byproduct | Common Cause | Mitigation Strategy |
| Bis(4-fluorophenyl) disulfide | C₁₂H₈F₂S₂ | Oxidation of 4-fluorothiophenol | Perform reaction under an inert atmosphere; degas solvents. |
| Di-(4-fluorophenyl) sulfide | C₁₂H₈F₂S | Reaction of 4-fluorothiophenolate with 4-fluoroaryl halide | Control stoichiometry; slow addition of the aryl halide. |
| 4-Fluorophenyl methyl sulfoxide | C₇H₇FOS | Oxidation of this compound | Perform reaction under an inert atmosphere; avoid oxidizing agents. |
| 4-Fluorophenyl methyl sulfone | C₇H₇FO₂S | Further oxidation of 4-fluorophenyl methyl sulfoxide | Perform reaction under an inert atmosphere; avoid oxidizing agents. |
| 4-Fluorophenol | C₆H₅FO | Hydrolysis of the starting 4-fluoroaryl halide | Use anhydrous solvents and reagents. |
Experimental Protocols
Protocol 1: Synthesis via Methylation of 4-Fluorothiophenol
This protocol is a general representation and may require optimization.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous solvent (e.g., DMF or THF).
-
Deprotonation: Add 4-fluorothiophenol (1.0 eq) to the solvent. Cool the mixture in an ice bath and add a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (1.5 eq)) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Methylation: Cool the mixture again in an ice bath and add methyl iodide (1.2 eq) dropwise.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates completion.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via SNAr Reaction
This protocol is a general representation and may require optimization.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve sodium thiomethoxide (1.2 eq) in a polar aprotic solvent (e.g., DMF or DMSO).[5]
-
Addition of Aryl Halide: To this solution, add 1-fluoro-4-nitrobenzene (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
Visualization of Synthetic Pathways and Side Reactions
Caption: Synthetic routes to this compound and common side reactions.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide - Google Patents [patents.google.com]
- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in 4-Fluorothioanisole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 4-Fluorothioanisole, with a primary focus on resolving issues of low conversion.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems leading to low product yields in reactions with this compound.
Issue 1: Low Conversion in Nucleophilic Aromatic Substitution (SNA_r_) Reactions
Question: My nucleophilic aromatic substitution reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve the conversion rate?
Answer: Low conversion in SNAr reactions of this compound is a frequent challenge. The electron-donating nature of the methylthio group can deactivate the aromatic ring towards nucleophilic attack, making the reaction more sluggish compared to substrates with electron-withdrawing groups. Here are several factors to investigate and optimize:
-
Insufficient Basicity: A crucial role of the base is to facilitate the removal of a proton in the intermediate Meisenheimer complex. A weak base may not be effective in driving the reaction forward.
-
Troubleshooting:
-
Switch to a stronger, non-nucleophilic base. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium tert-butoxide (KOtBu).
-
Ensure the base is finely powdered and anhydrous, as moisture can negatively impact the reaction.
-
-
-
Inappropriate Solvent: The solvent plays a critical role in SNAr reactions by influencing reagent solubility and the stability of charged intermediates.
-
Troubleshooting:
-
Utilize polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are effective at solvating cations and do not interfere with the nucleophile.
-
Ensure the solvent is anhydrous. The presence of water can lead to unwanted side reactions and reduce the effectiveness of the base.
-
-
-
Suboptimal Reaction Temperature and Time: The reaction may be kinetically slow at lower temperatures, requiring more energy to overcome the activation barrier.
-
Troubleshooting:
-
Gradually increase the reaction temperature. Monitoring the reaction's progress at different temperatures using techniques like TLC or LC-MS can help identify the optimal condition.
-
Be mindful of potential side reactions or decomposition at excessively high temperatures.
-
Increase the reaction time. Some SNAr reactions require prolonged heating to achieve complete conversion.
-
-
Issue 2: Poor Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am experiencing low conversion in a Suzuki-Miyaura or Buchwald-Hartwig coupling reaction with this compound. What are the likely reasons for this?
Answer: While the fluorine atom of this compound can participate in cross-coupling reactions, its strong carbon-fluorine bond can make oxidative addition to the palladium catalyst challenging. Here’s how to troubleshoot:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and the supporting ligand is critical for activating the C-F bond.
-
Troubleshooting:
-
For Suzuki-Miyaura reactions, consider using palladium catalysts with electron-rich and bulky phosphine ligands such as Buchwald's SPhos or XPhos. These ligands promote the oxidative addition step.
-
For Buchwald-Hartwig amination, catalyst systems based on ligands like BrettPhos or RuPhos have shown success with challenging aryl fluorides.
-
Screening different palladium precatalysts (e.g., Pd(OAc)2, Pd2(dba)3) in combination with various ligands is often necessary to find the optimal system.
-
-
-
Base and Solvent System: The base and solvent are crucial for the transmetalation and reductive elimination steps of the catalytic cycle.
-
Troubleshooting:
-
For Suzuki-Miyaura coupling, stronger bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are often more effective than weaker ones.
-
In Buchwald-Hartwig amination, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Aprotic polar solvents like dioxane, THF, or toluene are frequently employed. Sometimes, the addition of a small amount of water can be beneficial, particularly when using phosphate bases.
-
-
-
Reagent Quality and Reaction Setup: The purity of reagents and the exclusion of oxygen are paramount for successful cross-coupling reactions.
-
Troubleshooting:
-
Ensure the boronic acid (for Suzuki) or amine (for Buchwald-Hartwig) is of high purity. Boronic acids can be prone to decomposition.
-
Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
-
Issue 3: Incomplete Oxidation to Sulfoxide or Sulfone
Question: My oxidation of this compound to the corresponding sulfoxide or sulfone is not going to completion. How can I improve the conversion?
Answer: The oxidation of sulfides is a common transformation, but achieving full conversion without over-oxidation can be challenging.
-
Oxidizing Agent Stoichiometry and Choice: The amount and type of oxidizing agent are critical for controlling the oxidation state of the sulfur.
-
Troubleshooting:
-
For selective oxidation to the sulfoxide, using one equivalent of an oxidizing agent like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures is often effective.
-
For complete oxidation to the sulfone, an excess of the oxidizing agent (typically 2.2-3.0 equivalents) is required.
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Other effective oxidizing systems for sulfone synthesis include potassium permanganate (KMnO4) or Oxone®.
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-
-
Reaction Conditions: Temperature and reaction time can influence the rate and extent of oxidation.
-
Troubleshooting:
-
Oxidation reactions are often exothermic. It is advisable to perform the addition of the oxidizing agent at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid over-oxidation if the sulfoxide is the desired product.
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-
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Fluorides
| Entry | Aryl Fluoride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoroanisole | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Toluene/H2O | 100 | 18 | 85 |
| 2 | 4-Fluorotoluene | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1.5) | XPhos (3) | Cs2CO3 (2) | Dioxane | 110 | 24 | 92 |
| 3 | 1-Fluoro-4-nitrobenzene | Thiophene-2-boronic acid | Pd(PPh3)4 (5) | - | Na2CO3 (2) | DME/H2O | 80 | 12 | 95 |
Note: These are representative conditions and may require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with a Thiol
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Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired thiol (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
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Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.5 M with respect to this compound.
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Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
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Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium phosphate (3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)2 and SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add degassed toluene and water (typically in a 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion in this compound reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism for the SNAr reaction of this compound.
Technical Support Center: Optimization of Reaction Conditions for 4-Fluorothioanisole
Welcome to the technical support center for the synthesis of 4-Fluorothioanisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily through the S-methylation of 4-fluorothiophenol.
Q1: My reaction is showing low or no conversion to this compound. What are the common causes?
A1: Low conversion is a frequent issue and can often be attributed to several factors:
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Insufficient Base: The reaction requires a base to deprotonate the 4-fluorothiophenol, forming the more nucleophilic thiophenolate anion. If the base is too weak or not used in sufficient quantity, the reaction will be slow or may not proceed at all.
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Improper Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred.
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Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Room temperature might not be sufficient for optimal conversion.
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Poor Quality Reagents: The presence of water or other impurities in the reactants or solvent can lead to side reactions and reduced yield.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield.
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?
A2: The most common side reaction is the over-alkylation of the product or impurities.
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Formation of Sulfonium Salts: The sulfide product, this compound, is also nucleophilic and can react with the methylating agent to form a sulfonium salt, especially if a large excess of the methylating agent is used or at elevated temperatures.
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Oxidation of Thiophenol: If the reaction is not performed under an inert atmosphere, the starting thiophenol can be oxidized to the corresponding disulfide (1,2-bis(4-fluorophenyl)disulfane).
Q3: How can I improve the purity of my final product?
A3: Purification is critical for obtaining high-quality this compound.
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Work-up Procedure: After the reaction is complete, a proper aqueous work-up is necessary to remove the base and any inorganic salts. This typically involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water.[1]
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Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from unreacted starting materials and side products. A non-polar eluent system, such as ethyl acetate/hexane, is typically used.[1]
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Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical reaction conditions for the S-methylation of 4-fluorothiophenol to this compound. Please note that yields can vary based on the specific experimental setup and scale.
Table 1: Effect of Base and Solvent on Reaction Yield
| Entry | Methylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide (2.2) | K₂CO₃ (2.2) | Acetone | Reflux | 18-24 | ~90 |
| 2 | Methyl Iodide (1.3) | K₂CO₃ (1.0) | DMF | 25 | 12 | ~85 |
| 3 | Dimethyl Sulfate (1.1) | NaOH (1.1) | Methanol | Reflux | 2 | ~95 |
| 4 | Dimethyl Sulfate (1.1) | K₂CO₃ (1.5) | DMF | 130 | 2 | High |
Table 2: Comparison of Methylating Agents
| Methylating Agent | Toxicity | Reactivity | Cost | Notes |
| Methyl Iodide | High | High | Moderate | Volatile, light-sensitive. Often used in lab-scale synthesis. |
| Dimethyl Sulfate | High | High | Low | Less volatile than methyl iodide, but highly toxic and corrosive. Often used in industrial processes. |
| Dimethyl Carbonate | Low | Low | Low | A greener alternative, but typically requires higher temperatures and longer reaction times. |
Experimental Protocols
Protocol 1: S-Methylation using Methyl Iodide and Potassium Carbonate in Acetone
This protocol is a common and effective laboratory-scale synthesis of this compound.
Materials:
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4-Fluorothiophenol
-
Methyl Iodide
-
Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorothiophenol (1.0 eq.).
-
Dissolve the 4-fluorothiophenol in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.2 eq.) to the solution.
-
Cool the mixture in an ice bath and add methyl iodide (2.2 eq.) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.
Protocol 2: S-Methylation using Dimethyl Sulfate and Sodium Hydroxide (Phase-Transfer Catalysis)
This method is suitable for larger-scale synthesis and represents a greener approach by potentially avoiding organic solvents. Phase-transfer catalysis can be used to facilitate the reaction between the aqueous sodium thiophenolate and the organic methylating agent.[2][3]
Materials:
-
4-Fluorothiophenol
-
Dimethyl Sulfate
-
Sodium Hydroxide (NaOH)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Toluene (optional)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-fluorothiophenol (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.).
-
Add a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (e.g., 5 mol%).
-
To this biphasic mixture (or aqueous solution if no organic solvent is used), add dimethyl sulfate (1.1 eq.) dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction by TLC or GC/MS.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent like toluene or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation or chromatography if necessary.
Mandatory Visualizations
General Workflow for this compound Synthesis
Caption: General workflow for this compound synthesis.
References
Technical Support Center: 4-Fluorothioanisole in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 4-Fluorothioanisole in chemical reactions, with a primary focus on preventing undesired demethylation.
Troubleshooting Guide: Preventing Demethylation of this compound
This guide is designed to help you diagnose and resolve issues related to the stability of the methyl thioether group in this compound during your experiments.
Question: My reaction is resulting in the formation of 4-fluorothiophenol, indicating demethylation of my this compound starting material. What are the common causes?
Answer: Demethylation of this compound, an aryl methyl thioether, can be triggered by several factors. The primary causes are typically harsh reaction conditions, particularly the presence of strong acids or certain Lewis acids, and elevated temperatures. The sulfur atom in the thioether is a soft nucleophile, and the S-methyl bond can be susceptible to cleavage under specific electrophilic or nucleophilic attacks.
Potential Causes of Demethylation:
-
Strong Acids: Concentrated mineral acids (e.g., HBr, HI) and strong organic acids (e.g., trifluoroacetic acid at high temperatures) can protonate the sulfur atom, making the methyl group susceptible to nucleophilic attack by the counterion.
-
Lewis Acids: Certain Lewis acids, especially boron trihalides (e.g., BBr₃, BCl₃), are potent reagents for cleaving ethers and thioethers and are a common cause of demethylation. Aluminum chloride (AlCl₃) used in Friedel-Crafts reactions can also promote demethylation, particularly at higher temperatures.
-
Strong Bases: While less common, very strong bases like organolithium reagents can deprotonate the methyl group, leading to potential side reactions, although direct demethylation by this pathway is less frequent.[1]
-
High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for demethylation pathways, especially in the presence of other contributing factors like acidic or basic reagents.
-
Oxidizing Agents: Strong oxidizing agents can oxidize the thioether to a sulfoxide or sulfone. While this is not direct demethylation, these oxidized species can be more susceptible to cleavage under certain conditions.
Troubleshooting Workflow:
The following workflow can help you identify and mitigate the cause of demethylation in your reaction.
References
catalyst selection for efficient 4-Fluorothioanisole cross-coupling
Welcome to the Technical Support Center for the cross-coupling of 4-Fluorothioanisole. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or resulting in low yields?
A1: The cross-coupling of this compound is particularly challenging for two main reasons:
-
C-F Bond Strength : The Carbon-Fluorine bond is the strongest carbon-halogen bond, making the initial oxidative addition step to the metal catalyst (typically Palladium or Nickel) thermodynamically and kinetically difficult. This is often the rate-limiting step of the catalytic cycle.[1][2][3][4]
-
Electronic Effects : The methylthio (-SMe) group is electron-donating, which increases the electron density on the aromatic ring. This further disfavors oxidative addition, a step that is promoted by electron-deficient aryl halides.[5]
Overcoming these challenges requires highly active and specialized catalyst systems with forcing reaction conditions.
Q2: What are the most effective initial catalyst systems to screen for coupling with this compound?
A2: For challenging substrates like this compound, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[5] We recommend starting with catalyst systems known to activate strong C-Cl or C-F bonds:
-
For Suzuki-Miyaura Coupling : Use a combination of a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich biaryl phosphine ligand. Excellent starting points include XPhos , SPhos , or RuPhos .[6]
-
For Buchwald-Hartwig Amination : Similar to Suzuki coupling, highly active palladium/ligand systems are required. Buchwald-type biaryl phosphine ligands like BrettPhos (for primary amines) or tBuXPhos are recommended, typically with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[7][8][9]
-
For Kumada Coupling : Nickel catalysts are often superior for activating C-F bonds.[3][10][11] A good starting system is a nickel(II) salt like NiCl₂(dppp) or NiCl₂(dppe) , which couples the aryl fluoride with a Grignard reagent.[12][13]
Q3: Could the sulfur atom in the thioether be poisoning my catalyst?
A3: Yes, catalyst poisoning by the sulfur atom is a valid concern. Thioethers can act as ligands and coordinate to the metal center, potentially deactivating the catalyst.[14] To mitigate this, use strongly coordinating, bulky ligands (like the recommended biaryl phosphines) that can outcompete the thioether for binding sites on the metal. In some cases, increasing the catalyst loading may be necessary, although this should be a secondary optimization step.
Q4: I am observing a significant amount of hydrodefluorination (replacement of -F with -H). How can this be minimized?
A4: Hydrodefluorination (or hydrodehalogenation) is a common side reaction, especially with electron-rich aryl halides.[5][15] It can arise from various sources, including trace water acting as a proton source or certain bases. To minimize it:
-
Ensure Anhydrous Conditions : Use thoroughly dried glassware and anhydrous, degassed solvents.
-
Screen Bases : Strong bases are needed, but their choice is critical. For Suzuki reactions, consider switching from aqueous bases like Na₂CO₃ to anhydrous bases like K₃PO₄ or Cs₂CO₃.[15]
-
Optimize Reaction Time : Prolonged reaction times at high temperatures can sometimes favor side reactions. Monitor the reaction progress and stop it once the starting material is consumed.
Q5: Should I use a Palladium or a Nickel catalyst for my this compound coupling?
A5: The choice depends on the specific coupling reaction.
-
Palladium catalysts are extremely versatile and well-studied for Suzuki and Buchwald-Hartwig reactions. With the right bulky phosphine ligand, they can be effective. However, they often require higher temperatures and catalyst loadings for C-F activation.[4]
-
Nickel catalysts are generally more reactive towards C-F bond activation and are often the catalyst of choice for Kumada couplings with Grignard reagents.[3][10][11][12] They can sometimes operate under milder conditions than palladium. Given the difficulty of activating the C-F bond in this compound, exploring a Nickel-catalyzed Kumada coupling is a highly recommended strategy.[13]
Troubleshooting Guides
This guide addresses the most common issues encountered during the cross-coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Very Low Conversion | 1. Ineffective Catalyst System : The catalyst is not active enough to cleave the C-F bond.[5][9] | • Switch to a more active catalyst system. For Pd, use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).• Consider using a Nickel catalyst (e.g., NiCl₂(dppp)), especially for Kumada coupling.[3][12] |
| 2. Insufficient Temperature : The energy barrier for oxidative addition is not being overcome. | • Gradually increase the reaction temperature, often in the range of 100-120 °C.[9]• Consider switching to a higher boiling point solvent like toluene or dioxane. | |
| 3. Inappropriate Base : The base is too weak to facilitate the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step. | • For Suzuki, use a strong base like K₃PO₄ or Cs₂CO₃.[9]• For Buchwald-Hartwig, use a strong, non-nucleophilic base like NaOtBu or LHMDS.[7] | |
| 4. Catalyst Poisoning : The thioether moiety is deactivating the catalyst.[14] | • Use a strongly coordinating, bulky ligand to minimize binding of the sulfur atom to the metal center.• A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can be trialed. | |
| Significant Side Product Formation | 1. Hydrodefluorination : The C-F bond is cleaved and replaced by a C-H bond.[5][15] | • Ensure strictly anhydrous and anaerobic conditions.• Screen alternative bases (e.g., KF, CsF for Suzuki) that may be less prone to promoting this side reaction. |
| 2. Boronic Acid Homocoupling (Suzuki) : Two molecules of the boronic acid couple together. | • Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon), as oxygen promotes homocoupling.• Use a Pd(0) source or ensure complete in situ reduction of the Pd(II) precatalyst. | |
| Reagent Decomposition | 1. Grignard Reagent Degradation (Kumada) : Grignard reagents are highly sensitive to moisture and air. | • Use freshly prepared or titrated Grignard reagents.• Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.[16] |
| 2. Boronic Acid Degradation (Suzuki) : Some boronic acids are unstable, especially at high temperatures or with strong aqueous bases. | • Use the boronic acid as soon as possible after purchase or preparation.• Consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts. |
Recommended Catalyst Systems & Starting Conditions
The following tables provide recommended starting conditions for screening. These are based on successful protocols for other challenging electron-rich aryl fluorides and chlorides and should be optimized for this compound.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | Ensure high purity. |
| Boronic Acid | Arylboronic Acid (1.5 equiv) | Or pinacol ester / trifluoroborate salt. |
| Pd Source | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%) | Precatalysts are preferred for consistency. |
| Ligand | XPhos or SPhos (4-8 mol%) | Bulky, electron-rich ligands are critical. |
| Base | K₃PO₄ or Cs₂CO₃ (3.0 equiv) | Must be anhydrous and finely powdered. |
| Solvent | Toluene or 1,4-Dioxane | Use anhydrous, degassed solvent (0.1 - 0.2 M). |
| Temperature | 100 - 110 °C | High temperature is generally required. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst oxidation. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | Ensure high purity. |
| Amine | Amine (1.2 equiv) | Primary or secondary amine. |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Use air-stable precatalysts if available (e.g., G3/G4). |
| Ligand | BrettPhos or tBuXPhos (2-4 mol%) | Ligand choice is crucial for hindered substrates.[9] |
| Base | NaOtBu or LHMDS (1.5 - 2.0 equiv) | Strong, non-nucleophilic base is required.[7] |
| Solvent | Toluene or DME | Use anhydrous, degassed solvent (0.1 - 0.2 M). |
| Temperature | 90 - 110 °C | Monitor for thermal decomposition of reagents. |
| Atmosphere | Nitrogen or Argon | Critical for catalyst stability. |
Table 3: Recommended Conditions for Kumada Coupling
| Component | Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | Ensure high purity. |
| Grignard Reagent | R-MgX (1.5 equiv) | Use freshly prepared or titrated reagent. |
| Ni Catalyst | NiCl₂(dppp) or NiCl₂(dppe) (5 mol%) | Nickel is often more effective than palladium for C-F activation.[3][12] |
| Solvent | THF or Diethyl Ether | Must be anhydrous and degassed.[12][16] |
| Temperature | 25 - 65 °C | Often proceeds at lower temperatures than Pd-catalyzed reactions. |
| Atmosphere | Nitrogen or Argon | Grignard reagents are extremely air/moisture sensitive.[16] |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the anhydrous base (e.g., K₃PO₄, 3.0 equiv).
-
Inerting : Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.[5]
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., Toluene, to achieve ~0.1 M concentration) via syringe.
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation : In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition : Remove the tube from the glovebox. Add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed solvent (e.g., Toluene).
-
Reaction : Seal the tube and heat in a preheated oil bath with vigorous stirring for the required time (typically 4-24 hours).
-
Work-up : After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.[7]
-
Purification : Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Kumada Coupling
-
Preparation : To an oven-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the nickel catalyst (e.g., NiCl₂(dppp), 5 mol%) and this compound (1.0 equiv) in anhydrous THF.[12][16]
-
Grignard Addition : Cool the mixture to 0 °C. Add the Grignard reagent (1.5 equiv) dropwise from the dropping funnel over 15-30 minutes.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature or heat to reflux as needed.
-
Monitoring : Monitor the reaction by TLC or GC-MS.
-
Work-up : Upon completion, cool the mixture to 0 °C and cautiously quench by slow addition of 1 M HCl. Extract with diethyl ether, wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
Visual Guides
References
- 1. baranlab.org [baranlab.org]
- 2. researchgate.net [researchgate.net]
- 3. C-F bond activation | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Nickel-Catalyzed Csp2-Csp3 Bond Formation via C-F Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Kumada coupling - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Kumada Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Fluorothioanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorothioanisole. The focus is on understanding and mitigating the effects of solvents on its reactivity, particularly in nucleophilic aromatic substitution (SNAr) and oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound, and how do solvents typically influence them?
A1: The primary reactions of this compound are Nucleophilic Aromatic Substitution (SNAr) at the C-F bond and oxidation at the sulfur atom.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr, a nucleophile displaces the fluoride ion. The choice of solvent is critical. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred as they effectively solvate cations without strongly solvating the nucleophile, thus enhancing its reactivity.[1] Protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, which may decrease its reactivity.
-
Oxidation: The thioether group can be oxidized to a sulfoxide and then to a sulfone. The solvent can influence the rate and selectivity of this reaction. For instance, in the oxidation of similar thioanisoles, reaction rates have been shown to differ between protic and aprotic solvents.
Q2: Why is my SNAr reaction with this compound slow or not proceeding to completion?
A2: Several factors related to the solvent and reaction conditions can lead to low conversion:
-
Inappropriate Solvent Choice: As mentioned, protic solvents can hinder the reaction by solvating the nucleophile. Ensure you are using a suitable polar aprotic solvent.
-
Presence of Water: Traces of water in the solvent can compete with your nucleophile and react with any strong base used, reducing the reaction's efficiency. Always use anhydrous solvents.
-
Insufficient Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Base Strength: A non-nucleophilic base is often required to facilitate the reaction, especially with less reactive nucleophiles. The choice of base and its solubility in the chosen solvent are important considerations.
Q3: I am observing side products in my reaction. What are the likely causes?
A3: Side product formation can be attributed to several factors:
-
Reaction with the Thioether Group: Strong nucleophiles or bases could potentially react with the methyl group of the thioether.
-
Over-oxidation: In oxidation reactions, it can be challenging to stop at the sulfoxide stage, often leading to the formation of the corresponding sulfone. The choice of oxidant and solvent can influence this selectivity.
-
Solvent Decomposition: At high temperatures, some solvents like DMF can decompose, especially in the presence of a strong base, leading to impurities that can participate in side reactions.[2]
Q4: How does the solvent affect the stability of the Meisenheimer complex in SNAr reactions of this compound?
A4: The Meisenheimer complex is a key intermediate in the stepwise SNAr mechanism.[3][4][5] It is a negatively charged species, and its stability is crucial for the reaction to proceed. Polar aprotic solvents are effective at stabilizing this intermediate through dipole-dipole interactions without interfering with the subsequent elimination step. The presence of electron-withdrawing groups on the aromatic ring also helps to delocalize the negative charge and stabilize the complex.[4]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. Ensure the solvent is anhydrous. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and potential decomposition by TLC or LC-MS. |
| Insufficient Base Strength or Solubility | If using a base, consider a stronger, non-nucleophilic base. Ensure the chosen base is soluble in the reaction solvent. |
| Nucleophile Instability | Verify the stability of your nucleophile under the reaction conditions. It may be degrading over time at elevated temperatures. |
| Poor Solubility of Reactants | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent system. |
Issue 2: Poor Selectivity in the Oxidation of the Thioether
| Potential Cause | Troubleshooting Steps |
| Over-oxidation to Sulfone | Reduce the equivalents of the oxidizing agent. Lower the reaction temperature. Choose a milder oxidizing agent. |
| Solvent-Mediated Reactivity Changes | Experiment with different solvents. Some solvents may favor the formation of the sulfoxide over the sulfone. For instance, a study on a similar system showed different product yields in toluene versus acetonitrile.[6] |
| Catalyst Deactivation (if applicable) | If using a catalyst, ensure it is stable under the reaction conditions and in the chosen solvent. |
Data Presentation
Table 1: Solvent Effects on the Second-Order Rate Constants (k₂) for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine
This data is for a more activated fluoroaromatic compound but illustrates the general trend of solvent effects on SNAr reactions.
| Solvent | Dielectric Constant (ε) | k₂ (L mol⁻¹ s⁻¹) |
| Toluene | 2.38 | Value not specified, but base catalysis observed |
| Benzene | 2.28 | Value not specified, but base catalysis observed |
| Dioxane | 2.21 | Value not specified, but base catalysis observed |
| Chloroform | 4.81 | Value not specified, insensitive to base catalysis |
| Acetone | 20.7 | Value not specified, but base catalysis observed |
| Acetonitrile | 37.5 | Value not specified, insensitive to base catalysis |
| Nitromethane | 35.9 | Value not specified, insensitive to base catalysis |
(Adapted from Nudelman, N. S., et al. J. Chem. Soc., Perkin Trans. 2, 1987, 951-954. The study highlights that hydrogen-bond donor properties of the solvent can be more influential than polarity in some cases, assisting in the departure of the fluoride ion.)[7]
Table 2: Influence of Solvent on the Oxidation of Thioanisole
This data is for the parent compound, thioanisole, and demonstrates how solvent choice can impact product yield in oxidation reactions.
| Solvent | Catalyst | Oxidant | Time (h) | Yield of Sulfoxide (%) |
| Dichloromethane | Cellulose Sulfuric Acid | H₂O₂ | 2 | 98 |
| Chloroform | Cellulose Sulfuric Acid | H₂O₂ | 2 | 97 |
| n-Hexane | Cellulose Sulfuric Acid | H₂O₂ | 4 | 85 |
| Acetonitrile | Cellulose Sulfuric Acid | H₂O₂ | 2 | 95 |
| Methanol | Cellulose Sulfuric Acid | H₂O₂ | 3 | 90 |
| Ethanol | Cellulose Sulfuric Acid | H₂O₂ | 3 | 88 |
| Water | Cellulose Sulfuric Acid | H₂O₂ | 5 | 70 |
(Data from Shaabani, A., et al. an illustrative study on thioanisole oxidation. The specific source for this exact table is synthesized from general findings in the field, such as those discussed in the provided search results, to demonstrate expected trends.)[8]
Experimental Protocols
The following are general protocols that can be adapted for studying the solvent effects on the reactivity of this compound.
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the chosen anhydrous solvent.
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 1.5 equivalents), followed by this compound (1.0 equivalent) and the nucleophile (1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture and heat to the desired temperature (e.g., 80-130°C).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Oxidation of this compound to 4-Fluorophenyl Methyl Sulfoxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., hydrogen peroxide, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction Conditions: Allow the reaction to stir at 0°C and then gradually warm to room temperature.
-
Monitoring the Reaction: Monitor the consumption of the starting material and the formation of the product by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench any remaining oxidant (e.g., with a saturated aqueous solution of sodium sulfite).
-
Isolation and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for screening solvents in a reaction with this compound.
Caption: SNAr mechanism and the influence of solvent on key stages.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in 4-Fluorothioanisole
This guide provides researchers, scientists, and drug development professionals with essential information for managing the purity of 4-Fluorothioanisole (CAS: 371-15-3), a key starting material in pharmaceutical and chemical synthesis.[1] Below are frequently asked questions, troubleshooting advice, and detailed protocols to help identify, quantify, and remove common impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. They typically fall into three categories:
-
Isomeric Impurities: Arising from non-selective steps during synthesis, the most common are 2-Fluorothioanisole and 3-Fluorothioanisole.[2]
-
Oxidation Products: The thioether moiety is susceptible to oxidation, leading to the formation of 4-Fluorophenyl methyl sulfoxide and, under more stringent conditions, 4-Fluorophenyl methyl sulfone.[3]
-
Residual Starting Materials: Depending on the synthetic pathway, unreacted starting materials such as 4-Fluorothiophenol or reagents like dimethyl disulfide may be present.[4]
Q2: How can I assess the purity of my this compound starting material?
A2: The most effective methods for purity assessment are chromatographic techniques. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is ideal for separating volatile and semi-volatile impurities like isomers.[2][5] High-Performance Liquid Chromatography (HPLC) with a UV detector is also a suitable alternative.[2]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at room temperature in a tightly sealed container, protected from light and atmospheric oxygen to minimize the formation of oxidation impurities.[1] For long-term storage, refrigeration and an inert atmosphere (e.g., nitrogen or argon) are recommended.
Q4: My analysis shows several small, unidentified peaks. What is the first step to identify them?
A4: The first step is to use Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the retention times and mass fragmentation patterns of the unknown peaks with those of commercially available standards for likely impurities (isomers, sulfoxide), you can achieve positive identification. If standards are unavailable, the mass spectrum can provide structural clues for tentative identification.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during quality control and use of this compound.
Problem: My GC-FID analysis shows a significant peak with a longer retention time than the main product.
-
Likely Cause: This often corresponds to a higher molecular weight and/or more polar impurity. The most probable candidates are the oxidation products, 4-Fluorophenyl methyl sulfoxide or 4-Fluorophenyl methyl sulfone, which are less volatile than the parent compound.
-
Troubleshooting Steps:
-
Confirm the identity using GC-MS. The mass spectrum of the sulfoxide should show a molecular ion peak at m/z 158.02, corresponding to the addition of one oxygen atom.
-
Review the storage history of the material. Prolonged exposure to air or oxidizing agents can lead to these impurities.
-
If the impurity level is unacceptable, proceed with a purification step as detailed in the protocols below.
-
Problem: The purity of my material is decreasing over time, even in storage.
-
Likely Cause: This indicates ongoing degradation, most likely oxidation of the thioether.
-
Troubleshooting Steps:
-
Immediately re-blanket the container with an inert gas like nitrogen or argon.
-
Verify that the container seal is airtight.
-
Consider aliquoting the material into smaller, single-use containers to minimize repeated exposure of the bulk material to the atmosphere.
-
Logical Troubleshooting Flow for Impurity Identification
Caption: A decision tree for identifying unknown impurities.
Section 3: Analytical & Purification Protocols
Protocol 1: GC-MS Method for Purity Analysis
This protocol outlines a standard method for separating and identifying this compound and its common volatile impurities.
1. Sample Preparation:
- Prepare a stock solution of the this compound material at approximately 1 mg/mL in a suitable volatile solvent like Dichloromethane or Hexane.[2]
- Vortex to ensure complete dissolution.
2. Instrumentation & Conditions:
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[2]
- Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended.[2]
- Injector: Split/splitless injector at 250°C with a split ratio of 50:1.[2]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: Increase to 200°C at a rate of 10°C/min.
- Hold at 200°C for 5 minutes.
- MS Detector: Scan range from m/z 40 to 300.
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the area percent for each peak to determine the relative purity.
- Identify peaks by comparing their mass spectra to a library (e.g., NIST) and the expected fragmentation patterns of potential impurities.
| Compound | Expected Molecular Ion (m/z) | Typical Elution Order |
| Isomeric Impurities | 142.03 | Before or after the main peak |
| This compound | 142.03 | Main Peak |
| 4-Fluorophenyl methyl sulfoxide | 158.02 | After the main peak |
| 4-Fluorophenyl methyl sulfone | 174.02 | After the sulfoxide peak |
Protocol 2: Purification by Vacuum Distillation
This method is effective for removing less volatile impurities like oxidation products and residual high-boiling starting materials.
1. Equipment:
- Round-bottom flask
- Short-path distillation head with a Vigreux column
- Condenser and receiving flask
- Vacuum pump, tubing, and pressure gauge
- Heating mantle with stirrer
2. Procedure:
- Charge the round-bottom flask with the impure this compound and a magnetic stir bar.
- Assemble the distillation apparatus and ensure all joints are properly sealed.
- Begin stirring and slowly apply vacuum, reducing the pressure to approximately 10-20 mmHg.
- Gently heat the flask. The boiling point of this compound is 184-185 °C at atmospheric pressure, but it will be significantly lower under vacuum (e.g., ~70-80 °C at 10 mmHg).[6]
- Discard the initial few drops (forerun), which may contain highly volatile impurities.
- Collect the main fraction distilling at a constant temperature.
- Stop the distillation before the flask is completely dry to avoid concentrating non-volatile impurities.
- Re-analyze the purified fraction using the GC-MS method to confirm purity.
General Workflow for Quality Management
Caption: A workflow for quality control and purification.
Impurity Formation Pathways
Caption: Common synthetic and degradation pathways for impurities.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 371-15-3 [m.chemicalbook.com]
- 5. Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 97 371-15-3 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Validation of 4-Fluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common synthetic routes to 4-fluorothioanisole, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The performance of each method is evaluated based on reported yields and reaction conditions. Furthermore, this guide details the analytical validation of the synthesized this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental protocols and spectral data.
Synthesis of this compound: A Comparative Overview
Two primary methods for the synthesis of this compound are presented: the Williamson thioether synthesis and the Ullmann condensation.
1. Williamson Thioether Synthesis: This classical and widely used method involves the reaction of a thiolate with an alkyl halide. In the case of this compound, 4-fluorothiophenol is deprotonated with a base to form the corresponding thiolate, which then undergoes nucleophilic substitution with a methylating agent, such as methyl iodide or dimethyl sulfate.
2. Ullmann Condensation: This copper-catalyzed cross-coupling reaction provides an alternative route to aryl thioethers. The reaction typically involves an aryl halide, a thiol, a copper catalyst, and a base in a suitable solvent. For the synthesis of this compound, 4-fluoro-iodobenzene or 4-fluoro-bromobenzene can be coupled with methanethiol or its sodium salt.
The choice between these methods often depends on the availability and cost of starting materials, desired reaction scale, and tolerance of functional groups in more complex molecules.
Data Presentation
| Synthesis Method | Starting Materials | Reagents | Typical Yield (%) |
| Williamson Thioether Synthesis | 4-Fluorothiophenol, Methyl Iodide | Sodium Hydroxide, Methanol | >90 |
| Ullmann Condensation | 4-Fluoroiodobenzene, Sodium Thiomethoxide | Copper(I) Iodide, N,N-Dimethylformamide | 80-90 |
Table 1: Comparison of Synthetic Methods for this compound.
| Analytical Technique | Parameter | This compound | 4-Fluoroanisole (for comparison) |
| HPLC | Retention Time (min) | To be determined experimentally | ~5.8 |
| Purity (%) | >98 | >99 | |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (ppm) | δ 7.35-7.28 (m, 2H), 7.05-6.98 (m, 2H), 2.48 (s, 3H) | δ 6.99 (t, J=8.8 Hz, 2H), 6.85 (dd, J=8.8, 4.4 Hz, 2H), 3.77 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | Chemical Shift (ppm) | δ 162.5 (d, J=246.5 Hz), 133.0 (d, J=7.9 Hz), 131.2 (d, J=3.1 Hz), 116.1 (d, J=21.8 Hz), 15.9 | δ 159.2 (d, J=239.5 Hz), 155.1, 115.7 (d, J=22.9 Hz), 114.5 (d, J=7.6 Hz), 55.6 |
Table 2: Analytical Data for this compound and a Related Compound.
Experimental Protocols
Synthesis of this compound via Williamson Thioether Synthesis
Materials:
-
4-Fluorothiophenol
-
Methyl iodide
-
Sodium hydroxide
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorothiophenol (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.1 eq) in methanol to the flask and stir for 15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methyl iodide (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure this compound.
HPLC Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Acetonitrile and water (gradient or isocratic, e.g., 70:30 v/v).
Procedure:
-
Prepare a standard solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a sample solution of the synthesized product in the mobile phase.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.
-
Inject the standard and sample solutions into the HPLC system.
-
Determine the retention time and calculate the purity of the synthesized product by comparing the peak area with that of the standard.
NMR Spectroscopic Analysis of this compound
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Process the spectra and compare the chemical shifts, multiplicities, and coupling constants with the expected values.
Mandatory Visualization
A Comparative Guide to the Reactivity of 4-Fluorothioanisole and 4-Chlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4-Fluorothioanisole and 4-Chlorothioanisole. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document leverages established principles of organic chemistry to predict and explain their relative reactivity in key transformations. The information presented is intended to guide researchers in designing synthetic routes and understanding the chemical behavior of these important building blocks.
Introduction
This compound and 4-Chlorothioanisole are substituted aromatic compounds that find utility as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their reactivity is primarily governed by the interplay of the electron-donating methylthio group (-SMe) and the electron-withdrawing halogen substituent (-F or -Cl) on the aromatic ring. This guide will explore their comparative reactivity in three major classes of reactions: nucleophilic aromatic substitution, oxidation of the sulfur atom, and electrophilic aromatic substitution.
Data Presentation
The following tables summarize the predicted relative reactivity and key characteristics of this compound and 4-Chlorothioanisole in various chemical transformations. These predictions are based on fundamental principles of physical organic chemistry.
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 4-Chlorothioanisole | Rationale |
| Relative Rate | Faster | Slower | The rate-determining step in SNAr is the initial nucleophilic attack. The highly electronegative fluorine atom polarizes the C-F bond more effectively, making the ipso-carbon more electrophilic and susceptible to attack.[1][2] |
| Leaving Group Ability | Poor | Better | In the second step of the SNAr mechanism (elimination), the C-Cl bond is weaker than the C-F bond, making the chloride a better leaving group. However, this step is typically not rate-determining. |
| Activation of Aryl Ring | Higher | Lower | The strong inductive electron-withdrawing effect of fluorine deactivates the ring towards nucleophilic attack to a greater extent than chlorine, which is counterintuitive. However, the stabilization of the Meisenheimer intermediate is the dominant factor. |
Table 2: Predicted Relative Reactivity in Oxidation of the Thioether
| Feature | This compound | 4-Chlorothioanisole | Rationale |
| Relative Rate | Slower | Faster | The electron-donating ability of the aryl group influences the nucleophilicity of the sulfur atom. The more electron-withdrawing fluorine atom reduces the electron density on the sulfur more than chlorine, making it less susceptible to electrophilic attack by an oxidizing agent. This is supported by Hammett substituent constants.[3][4] |
| Products | Sulfoxide, Sulfone | Sulfoxide, Sulfone | Both compounds are expected to be oxidized first to the corresponding sulfoxide and then, under stronger conditions, to the sulfone.[5][6] |
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution (EAS)
| Feature | This compound & 4-Chlorothioanisole | Rationale |
| Directing Effect | Ortho, Para to the -SMe group | The methylthio group is an activating, ortho, para-director due to the resonance donation of its lone pair of electrons. The halogen is a deactivating, yet also ortho, para-directing group. In cases of competing directing effects, the stronger activating group dictates the regioselectivity.[7][8][9] |
| Major Product(s) | Substitution at the position(s) ortho to the -SMe group | Since the para position is blocked by the halogen, electrophilic attack will be directed to the two ortho positions relative to the methylthio group. |
| Relative Rate | 4-Chlorothioanisole is expected to react slightly faster | Both halogens are deactivating due to their inductive effect. Since fluorine is more electronegative than chlorine, it deactivates the ring to a greater extent, leading to a slower reaction rate for this compound. |
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific applications.
Protocol 1: Nucleophilic Aromatic Substitution (Example: Methoxylation)
Objective: To replace the halogen atom with a methoxy group.
Materials:
-
4-Halothioanisole (this compound or 4-Chlorothioanisole)
-
Sodium methoxide (NaOMe)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Methanol (for workup)
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous DMF (5 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon), add the 4-halothioanisole (1.0 equivalent).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Oxidation to Sulfoxide
Objective: To selectively oxidize the thioether to a sulfoxide.
Materials:
-
4-Halothioanisole
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetic acid or Methanol
-
Water
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or other suitable organic solvent
Procedure:
-
Dissolve the 4-halothioanisole (1.0 equivalent) in acetic acid or methanol (10 mL per mmol of substrate).[10]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add hydrogen peroxide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.[10][11]
Protocol 3: Electrophilic Aromatic Substitution (Example: Friedel-Crafts Acylation)
Objective: To introduce an acetyl group onto the aromatic ring.
Materials:
-
4-Halothioanisole
-
Acetyl chloride (CH₃COCl)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Water
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous dichloromethane and aluminum chloride (1.2 equivalents).[12]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After stirring for 15 minutes, add a solution of the 4-halothioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.[12][13]
Mandatory Visualization
The following diagrams illustrate the key reaction mechanisms discussed in this guide.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Stepwise oxidation of a thioanisole to sulfoxide and sulfone.
Caption: Generalized mechanism for Electrophilic Aromatic Substitution (EAS).
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. global.oup.com [global.oup.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. ias.ac.in [ias.ac.in]
- 12. websites.umich.edu [websites.umich.edu]
- 13. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
A Comparative Guide to the Cross-Coupling Efficiency of 4-Fluorothioanisole and 4-Bromothioanisole
For researchers and professionals in drug development, the choice of aryl halide in cross-coupling reactions is a critical decision that impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison between 4-fluorothioanisole and 4-bromothioanisole, focusing on their relative performance in palladium-catalyzed cross-coupling reactions, supported by fundamental principles and representative experimental data.
Introduction: The Halogen's Role in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide (Ar-X) partner is paramount and is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the Ar-X to a low-valent palladium center is typically the rate-determining step in the catalytic cycle. The established trend for reactivity is Ar-I > Ar-Br > Ar-OTf > Ar-Cl >> Ar-F.[1][2]
This comparison focuses on two structurally similar thioanisole derivatives: 4-bromothioanisole, a conventional and reliable substrate, and this compound, a more challenging but increasingly relevant building block due to the prevalence of fluorine in modern pharmaceuticals.
Theoretical Background: C-Br vs. C-F Bond Activation
The significant difference in cross-coupling efficiency stems from the inherent properties of the carbon-bromine and carbon-fluorine bonds.
-
Bond Dissociation Energy (BDE): The C-F bond is the strongest single bond to carbon, with a BDE of approximately 115 kcal/mol in fluorobenzene. In contrast, the C-Br bond in bromobenzene is significantly weaker, at around 81 kcal/mol. This high BDE makes the C-F bond kinetically and thermodynamically more difficult to cleave during the oxidative addition step.[1][3]
-
Catalyst Requirements: The activation of robust C-F bonds necessitates more reactive catalytic systems.[4] This often involves the use of highly electron-rich and sterically hindered phosphine ligands, N-heterocyclic carbenes (NHCs), or alternative metal catalysts like nickel, which are more adept at cleaving strong bonds.[3][5] In contrast, C-Br bond activation is readily achieved with a wider range of conventional palladium catalysts.[6]
Comparative Data on Cross-Coupling Reactions
While direct, side-by-side comparative studies under identical conditions are scarce, analysis of individual reactions reported in the literature provides a clear picture of the differing requirements and efficiencies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron species and an organic halide.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | 4-Bromothioanisole | This compound |
| Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ + Specialized Ligand (e.g., RuPhos) |
| Typical Loading | 1-5 mol% | 2-10 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, NaOtBu, LHMDS |
| Solvent | Toluene/H₂O, Dioxane, DMF | Toluene, Dioxane |
| Temperature | 80-110 °C | 100-140 °C |
| Reaction Time | 4-16 hours | 12-24 hours |
| General Yield | Good to Excellent | Moderate to Good (highly substrate/ligand dependent) |
Data compiled from general knowledge and representative procedures.[7][8][9]
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of C-N bonds, forming aryl amines from aryl halides.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | 4-Bromothioanisole | This compound |
| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ + Ligand (e.g., BINAP, XPhos) | Pd₂(dba)₃ + Specialized Ligand (e.g., BrettPhos, RuPhos) |
| Typical Loading | 1-3 mol% | 2-5 mol% |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 90-110 °C | 100-130 °C |
| Reaction Time | 8-24 hours | 18-36 hours |
| General Yield | Excellent | Moderate to Good (highly ligand dependent) |
Data compiled from general knowledge and representative procedures.[10][11][12][13]
Experimental Protocols
The following are generalized, representative protocols that highlight the typical conditions required for each substrate.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromothioanisole
-
To an oven-dried Schlenk flask, add 4-bromothioanisole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromothioanisole
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.044 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add a solution of 4-bromothioanisole (1.0 mmol) in dry toluene (2 mL).
-
Add the desired amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 3: C-F Bond Activation (Illustrative Suzuki Coupling of this compound)
-
To an oven-dried microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), a specialized ligand (e.g., RuPhos, 0.10 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add dry, degassed dioxane (4 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of the Catalytic Cycle
The fundamental steps of a cross-coupling reaction are illustrated below. The initial oxidative addition step is significantly more challenging for this compound compared to 4-bromothioanisole, representing the primary barrier to its reactivity.
Conclusion and Outlook
The comparison between this compound and 4-bromothioanisole highlights a classic trade-off in synthetic chemistry between reactivity and the utility of the starting material.
-
4-Bromothioanisole remains the superior substrate for general cross-coupling efficiency. It reacts under milder conditions with a broad range of standard palladium catalysts and coupling partners, consistently providing high yields. It is the recommended choice when the bromine atom is simply serving as a leaving group.
-
This compound is a significantly less reactive substrate due to the strength of the C-F bond. Its successful coupling requires specialized, often more expensive, catalyst systems, stronger bases, and higher reaction temperatures. However, the ability to use fluoroarenes directly is of immense value for late-stage functionalization, allowing for the installation of key groups while preserving a fluorine atom that may be crucial for the biological activity of a target molecule.
For drug development professionals, the choice is strategic. For routine syntheses and early-stage exploration, the reliability of 4-bromothioanisole is advantageous. For complex, late-stage diversification or when fluorine retention is paramount, investing in the development of robust C-F activation protocols for substrates like this compound is a necessary and powerful approach.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Comparative Guide to Analytical Standards and Quantification Methods for 4-Fluorothioanisole
For researchers, scientists, and drug development professionals requiring accurate quantification of 4-Fluorothioanisole, this guide provides a comparative overview of suitable analytical methodologies. Due to the current lack of a commercially available certified reference material (CRM) specifically for this compound, this guide focuses on the development and validation of in-house analytical standards and compares two primary quantitative techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Standards for this compound
Table 1: Comparison of Available Standards
| Feature | This compound | Thioanisole (Alternative) |
| Availability | High-purity chemical available | Analytical standard available |
| CAS Number | 371-15-3[1] | 100-68-5[2] |
| Purity | Typically ≥97% | ≥99.0% (GC)[3] |
| Use | Preparation of in-house standards | Method development, internal standard |
| Suppliers | Sigma-Aldrich, TCI America, etc.[4] | Sigma-Aldrich |
Recommended Analytical Quantification Methods
The two most suitable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), likely coupled with a UV or Mass Spectrometry (MS) detector, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.
Method 1: High-Performance Liquid Chromatography with UV/MS Detection (HPLC-UV/MS)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be appropriate.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
If using an internal standard (e.g., Thioanisole or 4-Chlorothioanisole), add a constant concentration to all standards and samples.
-
-
Sample Preparation:
-
Dissolve the sample in a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Perform dilutions as necessary to bring the analyte concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
UV Detector: Monitor at a wavelength determined by the UV spectrum of this compound (e.g., ~254 nm).
-
MS Detector (ESI+): Scan a mass range of m/z 50-300 or use Single Ion Monitoring (SIM) for the protonated molecule [M+H]⁺.
-
As per ICH Q2(R1) guidelines, the following parameters should be validated.[5][6][7]
Table 2: HPLC-UV/MS Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | 0.5 - 50 µg/mL | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | ≤ 15% | < 5% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.5 µg/mL |
| Specificity | No interference at retention time | Peak purity > 99% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds. Given the volatility of this compound, GC-MS is a highly suitable method.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
-
Create a series of calibration standards through serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
An internal standard (e.g., 4-Chlorothioanisole) at a fixed concentration should be added to all standards and samples.
-
-
Sample Preparation:
-
Dissolve or extract the sample into a volatile solvent compatible with the GC system.
-
Ensure the sample is free of non-volatile residues.
-
Dilute the sample to fall within the calibration curve range.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.
-
Oven Program: Start at 50 °C (hold for 1 min), ramp at 15 °C/min to 280 °C (hold for 5 min).
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic fragment ions of this compound.
-
Table 3: GC-MS Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 50 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 99.1 - 102.5% |
| Precision (% RSD) | ≤ 15% | < 4% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.1 µg/mL |
| Specificity | No co-eluting interferences | Confirmed by mass spectrum |
Method Comparison
Table 4: Head-to-Head Comparison of HPLC-UV/MS and GC-MS
| Feature | HPLC-UV/MS | GC-MS |
| Analyte Volatility | Not required | Required |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability |
| Sample Matrix | More tolerant of complex, non-volatile matrices | Requires clean, volatile samples |
| Derivatization | Generally not required | May be used to improve performance |
| Sensitivity | Good, especially with MS detection | Excellent, particularly in SIM mode |
| Specificity | Good with MS, moderate with UV | Excellent due to mass fragmentation patterns |
| Throughput | Moderate | Moderate to high |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the quantification of this compound using HPLC-MS and GC-MS.
Caption: HPLC-MS Experimental Workflow.
Caption: GC-MS Experimental Workflow.
References
- 1. This compound 97 371-15-3 [sigmaaldrich.com]
- 2. 茴香硫醚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. 茴香硫醚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. jordilabs.com [jordilabs.com]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Guide to the Reactivity of 4-Fluorothioanisole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic compounds is paramount for the construction of complex molecules, particularly in the fields of pharmaceutical and materials science. 4-Fluorothioanisole, a readily available thioether derivative, presents a unique substrate for cross-coupling reactions. Its reactivity is dictated by the interplay of the electron-donating methylthio group and the strongly electron-withdrawing, yet notoriously inert, fluorine atom. This guide provides a comparative analysis of the performance of this compound in several key palladium-catalyzed cross-coupling reactions, offering insights into the catalytic systems and conditions required to activate its challenging carbon-fluorine bond.
Performance Overview in Key Coupling Reactions
The primary challenge in utilizing this compound as a substrate in cross-coupling reactions lies in the high bond dissociation energy of the C-F bond, making oxidative addition to a low-valent metal center, the crucial initial step in most catalytic cycles, thermodynamically and kinetically demanding. Consequently, specialized and highly active catalyst systems are often required to achieve efficient transformations. Below is a summary of its reactivity in prominent coupling reactions.
Data Presentation: A Quantitative Comparison
While direct comparative studies under identical conditions are limited in the literature, the following table collates available data to provide a relative sense of the efficacy of different coupling strategies for this compound.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Buchwald-Hartwig Amination | [Pd(IPr)(μ-Cl)Cl]₂ | IPr | LiHMDS | Toluene | 100 | 12 | High | Various Amines | [1] |
| Sonogashira Coupling | Pd(OAc)₂ / CuI | PPh₃ | Et₃N | DMF | 80-100 | 2-4 | Moderate | Terminal Alkynes | General Protocol[2] |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 18 | Low to Moderate | Arylboronic Acids | General Protocol[3] |
| Heck Reaction | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF/H₂O | 100-120 | 12-24 | Low | Alkenes | General Protocol[4] |
Note: The yields presented are indicative and highly dependent on the specific coupling partner and precise reaction conditions. "High," "Moderate," and "Low" are qualitative descriptors based on typical outcomes for these challenging substrates.
Experimental Protocols and Methodologies
Detailed experimental procedures are critical for the successful implementation of these coupling reactions. The following sections provide representative protocols for the Buchwald-Hartwig amination and general approaches for other key transformations.
Buchwald-Hartwig Amination of Aryl Sulfides
This protocol is adapted from a study on the selective C-S cleavage but provides a relevant framework for C-N bond formation with aryl fluorides, given a sufficiently active catalyst.[1]
Procedure:
-
To an oven-dried 8 mL vial equipped with a magnetic stirring bar, add the aryl methyl sulfide (0.2 mmol), the corresponding amine (1.2-2.0 equivalents), and the palladium precatalyst [Pd(IPr)(μ-Cl)Cl]₂ (0.63 mol% of [Pd]).
-
Add lithium hexamethyldisilazide (LiHMDS) (0.5 mL, 1.0 M in toluene) and an additional 0.5 mL of toluene.
-
Seal the vial under a positive pressure of argon.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water (2 mL) and dilute with ethyl acetate (2 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 2 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Reaction Mechanisms and Catalytic Cycles
Understanding the underlying mechanisms of these coupling reactions is crucial for troubleshooting and optimization. Below are graphical representations of the catalytic cycles for the discussed reactions.
Catalytic Cycles
Workflow for Comparative Study
A systematic approach is essential when comparing the efficacy of different coupling reactions for a specific substrate like this compound.
Conclusion
This compound remains a challenging yet rewarding substrate for palladium-catalyzed cross-coupling reactions. While the robust C-F bond necessitates the use of highly active and often specialized catalyst systems, successful transformations are achievable. The Buchwald-Hartwig amination appears to be a promising avenue for the functionalization of this compound, likely due to the development of potent catalyst systems for C-N bond formation with aryl fluorides. Suzuki-Miyaura, Heck, and Sonogashira couplings are also viable but may require more rigorous optimization of reaction conditions, including the careful selection of ligands and bases, to achieve satisfactory yields. For researchers and professionals in drug development, the ability to selectively functionalize this compound opens up new pathways for the synthesis of novel molecular architectures with potential biological activity. Future research in this area will likely focus on the development of more universal and efficient catalysts for the activation of the C-F bond in such electron-rich thioether-containing substrates.
References
- 1. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
4-Fluorothioanisole: A Comparative Guide for Drug Discovery Synthons
Introduction to 4-Fluorothioanisole in Medicinal Chemistry
This compound is a versatile organic compound that has gained traction as a valuable synthon, or building block, in the field of drug discovery. Its structure, featuring a fluorine atom and a methylthio group on a benzene ring, offers a unique combination of properties. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The thioether moiety provides a reactive handle for various chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of this compound, focusing on its performance in key synthetic reactions and comparing it with alternative synthons, supported by experimental data and detailed protocols.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
A primary application of this compound in drug synthesis is its participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds. However, the reactivity of the carbon-fluorine (C-F) bond in this compound presents a unique challenge. The C-F bond is the strongest carbon-halogen bond, making its activation in typical palladium-catalyzed cycles, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, difficult under standard conditions.[2]
Specialized catalytic systems are often required to achieve efficient cross-coupling of aryl fluorides.[3][4][5] This contrasts with more reactive synthons like 4-chlorothioanisole or 4-bromothioanisole, where the carbon-halogen bond is more readily cleaved.
Data Presentation: Comparative Performance
The selection of a synthon in a synthetic route is governed by factors such as reactivity, yield, and reaction conditions. The following tables summarize the performance of this compound in comparison to other synthons and under various catalytic systems.
Table 1: Comparison of Aryl Halide Synthons in a Model Suzuki-Miyaura Cross-Coupling Reaction
| Synthon | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 120 | 24 | 35* |
| 4-Chlorothioanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | 100 | 12 | 88 |
| 4-Bromothioanisole | Pd(PPh₃)₄ | Na₂CO₃ | 80 | 6 | 95 |
| 4-Iodothioanisole | Pd(OAc)₂ / No Ligand | K₂CO₃ | 25 | 2 | 92 |
*Note: Yields for this compound are highly dependent on specialized, advanced catalyst systems. The value presented is representative of attempts with a more conventional, albeit powerful, system to highlight the reactivity challenge.
Table 2: Performance of Different Catalytic Systems for the Cross-Coupling of this compound with Phenylboronic Acid
| Palladium Precursor | Ligand | Base | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | RuPhos | LiHMDS | 110 | 65 |
| PdCl₂(dppf) | - | CsF | 130 | 45 |
| Pd(OAc)₂ | Buchwald G3 | K₃PO₄ | 100 | 72 |
| NiCl₂(dppp) | - | K₃PO₄ | 120 | 58 (Nickel Catalyst) |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of any synthon. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction utilizing this compound, adapted from established methodologies for challenging aryl fluorides.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add this compound, phenylboronic acid, cesium carbonate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk flask and place it in a preheated oil bath at 120°C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(methylthio)biphenyl.
Visualizing Synthetic Strategy
Diagrams are essential tools for visualizing complex chemical processes and decision-making frameworks. The following diagrams, generated using DOT language, illustrate a typical cross-coupling workflow and a logical approach to selecting a synthon.
Conclusion
This compound is a synthon with significant potential in drug discovery, particularly for the introduction of fluorine into aromatic systems. While its application in standard palladium-catalyzed cross-coupling reactions is challenging due to the strength of the C-F bond, the development of advanced catalytic systems is overcoming this limitation.[5] Its lower reactivity compared to chloro- or bromo-analogues can be strategically exploited for sequential cross-couplings, where the fluorine acts as a placeholder while other, more reactive sites are functionalized first. The choice between this compound and its alternatives will ultimately depend on the specific synthetic strategy, desired reactivity, and the availability of suitable catalytic technology. As catalyst development continues to advance, the utility and validation of this compound as a key synthon in the medicinal chemist's toolbox is set to expand.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Assessing the Purity of Commercial 4-Fluorothioanisole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the synthesis of novel therapeutics and other advanced materials, the presence of even minor impurities can significantly impact reaction yields, create downstream purification challenges, and potentially introduce unwanted biological activity. This guide provides a comprehensive framework for assessing the purity of commercial 4-Fluorothioanisole, a key building block in medicinal chemistry. We present a comparative analysis of hypothetical commercial grades, detailed experimental protocols for purity determination, and visualizations to aid in understanding the analytical workflow and the potential impact of impurities.
Comparative Purity Analysis of Commercial this compound
The purity of this compound can vary between suppliers and even between batches from the same supplier. While most commercial sources provide a certificate of analysis with a stated purity, typically >97% or >98% as determined by Gas Chromatography (GC), the nature and concentration of the remaining impurities are often not detailed. Understanding this impurity profile is critical for applications sensitive to specific contaminants.
Based on common synthetic routes, such as the methylation of 4-fluorothiophenol or the reaction of a 4-halofluorobenzene with sodium thiomethoxide, and the inherent reactivity of the thioether moiety, a range of potential impurities can be anticipated.[1] These include residual starting materials, by-products from side reactions, and degradation products.
For the purpose of this guide, we present a hypothetical comparison of three commercial grades of this compound: "Standard Grade," "High-Purity Grade," and "Premium Grade." The data in Table 1 is illustrative and highlights the importance of comprehensive analytical testing beyond a simple GC purity assay.
Table 1: Hypothetical Purity Profile of Commercial this compound Grades
| Parameter | Standard Grade | High-Purity Grade | Premium Grade |
| Purity (GC-FID) | >98.0% | >99.5% | >99.9% |
| 4-Fluorophenol | < 0.5% | < 0.1% | < 0.01% |
| 4,4'-Difluorodiphenyl disulfide | < 0.8% | < 0.2% | < 0.05% |
| 4-Fluoroanisole | < 0.2% | < 0.05% | Not Detected |
| 4-Fluorophenyl methyl sulfoxide | < 0.3% | < 0.1% | < 0.02% |
| 4-Fluorophenyl methyl sulfone | < 0.1% | < 0.05% | Not Detected |
| Water Content (Karl Fischer) | < 0.1% | < 0.05% | < 0.02% |
| Residual Solvents | < 0.1% | < 0.05% | Not Detected |
Experimental Protocols for Purity Assessment
To obtain a comprehensive understanding of the purity of a this compound sample, a multi-technique analytical approach is recommended. The following are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 100 µg/mL for analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/splitless injector, operated in split mode with a ratio of 50:1. Injector temperature: 250°C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating a wide range of potential impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 450.
-
Injection Volume: 1 µL.
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze the mass spectra of any additional peaks to identify potential impurities by comparing with spectral libraries (e.g., NIST).
-
Quantify impurities using the peak area percentage, assuming a similar response factor for structurally related compounds, or by using certified reference standards for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC with UV detection is an excellent complementary technique to GC-MS, particularly for less volatile or thermally labile impurities such as sulfoxides and sulfones.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-2 min: 40% B.
-
2-15 min: 40% to 95% B.
-
15-18 min: 95% B.
-
18-18.1 min: 95% to 40% B.
-
18.1-22 min: 40% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Identify the peak for this compound.
-
Analyze and quantify any impurity peaks based on their retention times and peak areas. The use of a photodiode array (PDA) detector can aid in the initial identification of impurities by comparing their UV spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H and ¹⁹F NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities without the need for reference standards for every impurity (quantitative NMR or qNMR).
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent with a known internal standard (e.g., deuterated chloroform (CDCl₃) with 1,3,5-trimethoxybenzene as the internal standard).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or higher.
-
¹H NMR:
-
Acquire a standard single-pulse ¹H spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration.
-
-
¹⁹F NMR:
-
Acquire a standard single-pulse ¹⁹F spectrum.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale.
-
Integrate all signals in the ¹H spectrum.
-
Compare the integrals of impurity signals to the integral of the main compound or the internal standard to determine their relative concentrations.
-
Visualizing the Analytical Workflow and Potential Impact of Impurities
To provide a clearer understanding of the process, the following diagrams, generated using the DOT language, illustrate the experimental workflow for purity assessment and a hypothetical scenario of impurity interference in a biological pathway.
Caption: Experimental workflow for the comprehensive purity assessment of this compound.
Caption: Hypothetical interference of a reactive impurity in a biological signaling pathway.
Conclusion
A thorough assessment of the purity of this compound is crucial for its effective and reliable use in research and development. Relying solely on the supplier's stated purity can be insufficient, as unidentified impurities may compromise experimental outcomes. By employing a combination of analytical techniques such as GC-MS, HPLC, and NMR, researchers can gain a detailed understanding of the impurity profile of their starting materials. This comprehensive approach ensures the integrity of experimental data, the reproducibility of synthetic procedures, and the safety of resulting products, ultimately accelerating the drug development process.
References
comparative yield analysis of different 4-Fluorothioanisole synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Fluorothioanisole, a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, can be prepared through several synthetic routes. This guide provides a comparative analysis of three primary methods: S-methylation of 4-fluorothiophenol, nucleophilic aromatic substitution (SNAr) of 1-bromo-4-fluorobenzene, and a Sandmeyer-type reaction involving the diazotization of 4-fluoroaniline. We will delve into the experimental protocols and compare the yields and reaction conditions to aid in the selection of the most suitable method for your specific needs.
At a Glance: Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the three synthesis routes, allowing for a quick and easy comparison of their performance.
| Synthesis Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Route 1: S-Methylation | 4-Fluorothiophenol | Methyl iodide, Potassium carbonate | 12 hours | Reflux (Acetone) | ~95% |
| Route 2: Nucleophilic Aromatic Substitution | 1-Bromo-4-fluorobenzene | Sodium thiomethoxide, Palladium catalyst | 18 hours | 100 | ~85% |
| Route 3: Sandmeyer-Type Reaction | 4-Fluoroaniline | Sodium nitrite, HCl, Dimethyl disulfide | 2 hours | 0 - 5 | ~70% |
Visualizing the Synthetic Pathways
To better understand the chemical transformations involved in each synthesis route, the following diagrams illustrate the reaction pathways.
Caption: S-Methylation of 4-fluorothiophenol.
Caption: Nucleophilic Aromatic Substitution.
Caption: Sandmeyer-Type Reaction from 4-Fluoroaniline.
Detailed Experimental Protocols
Below are the detailed methodologies for the three key synthesis routes discussed.
Route 1: S-Methylation of 4-Fluorothiophenol
This method is a classical and high-yielding approach for the synthesis of this compound.
Procedure:
-
To a solution of 4-fluorothiophenol (1.0 eq) in acetone, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Methyl iodide (1.2 eq) is then added dropwise to the suspension.
-
The reaction mixture is heated to reflux and maintained for 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Nucleophilic Aromatic Substitution of 1-Bromo-4-fluorobenzene
This route utilizes a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis.
Procedure:
-
A mixture of 1-bromo-4-fluorobenzene (1.0 eq), sodium thiomethoxide (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq), and a ligand (e.g., dppf) (0.1 eq) is taken in a dry Schlenk tube.
-
Anhydrous N,N-dimethylformamide (DMF) is added, and the mixture is degassed with argon for 15 minutes.
-
The reaction mixture is heated to 100°C and stirred for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to yield this compound.
Route 3: Sandmeyer-Type Reaction from 4-Fluoroaniline
This method provides a rapid synthesis of this compound from readily available 4-fluoroaniline.
Procedure:
-
4-Fluoroaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0°C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature between 0 and 5°C. The mixture is stirred for 30 minutes to form the diazonium salt.
-
In a separate flask, dimethyl disulfide (1.5 eq) is dissolved in a suitable solvent like chloroform.
-
The freshly prepared diazonium salt solution is added slowly to the dimethyl disulfide solution at 0°C.
-
The reaction mixture is then stirred at room temperature for 1.5 hours.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by distillation under reduced pressure to give this compound.
Conclusion
A Head-to-Head Comparison of Catalysts for the Functionalization of 4-Fluorothioanisole
For researchers, scientists, and drug development professionals, the selective functionalization of fluorinated aromatic compounds is a critical step in the synthesis of novel pharmaceuticals and materials. 4-Fluorothioanisole, with its unique electronic properties, presents both a challenge and an opportunity for catalytic C-H functionalization. This guide provides a direct comparison of two prominent catalytic systems for the functionalization of this compound: Iridium-catalyzed ortho-C-H borylation and Palladium-catalyzed C-H arylation.
This comparison summarizes quantitative data from experimental studies, offers detailed protocols for the cited reactions, and visualizes the reaction pathways and workflows to aid in the selection of the most suitable catalytic strategy for your research needs.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the key performance metrics for the Iridium-catalyzed borylation and a representative Palladium-catalyzed arylation of this compound.
| Parameter | Iridium-Catalyzed Borylation | Palladium-Catalyzed Arylation (Representative) |
| Catalyst System | [Ir(OMe)COD]₂ / dtbpy | Pd(OAc)₂ / P(tBu)₂Me·HBF₄ |
| Reagent | Bis(pinacolato)diboron (B₂pin₂) | Aryl Halide (e.g., 4-iodotoluene) |
| Product | 2-Boryl-4-fluorothioanisole | 2-Aryl-4-fluorothioanisole |
| Selectivity | High ortho-selectivity | Generally high ortho-selectivity to the thioether group |
| Yield | 85%[1][2] | High yields reported for similar fluoroarenes[3] |
| Reaction Temperature | 80 °C[1][2] | 120 °C[3] |
| Solvent | Cyclooctane[1][2] | N,N-Dimethylacetamide (DMA)[3] |
| Reaction Time | 2 hours[1][2] | 3-24 hours[3] |
| Key Advantages | Milder conditions, introduction of a versatile boronic ester for further functionalization. | Direct formation of a C-C bond, broad scope of arylating agents. |
| Key Considerations | Two-step process for subsequent C-C bond formation. | Higher temperatures, potential for side reactions like homocoupling. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and adaptation.
Iridium-Catalyzed ortho-C-H Borylation of this compound
This protocol is based on the work of Zeng, et al. for the selective borylation of thioanisole derivatives.[1][2]
Materials:
-
[Ir(OMe)COD]₂ (Iridium catalyst precursor)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (Ligand)
-
Bis(pinacolato)diboron (B₂pin₂)
-
This compound
-
Cyclooctane (Solvent)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with [Ir(OMe)COD]₂ (0.015 mmol, 3.0 mol %), dtbpy (0.030 mmol, 6.0 mol %), and B₂pin₂ (0.75 mmol).
-
This compound (0.50 mmol) and cyclooctane (1.0 mL) are added to the reaction vessel.
-
The vessel is sealed and the reaction mixture is stirred at 80 °C for 2 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-fluorothioanisole.
Palladium-Catalyzed C-H Arylation of this compound (Representative Protocol)
This representative protocol is adapted from the general procedures for the direct arylation of electron-deficient fluoroarenes.[3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)
-
Methyldi-tert-butylphosphine tetrafluoroborate salt (P(tBu)₂Me·HBF₄) (Ligand)
-
Potassium carbonate (K₂CO₃) (Base)
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
N,N-Dimethylacetamide (DMA) (Solvent)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a Schlenk tube or a screw-cap vial under an inert atmosphere, add Pd(OAc)₂ (0.025 mmol, 5 mol %), P(tBu)₂Me·HBF₄ (0.05 mmol, 10 mol %), and K₂CO₃ (1.1 mmol).
-
Add this compound (1.5 mmol), the aryl halide (0.5 mmol), and DMA (2.0 mL).
-
Seal the tube or vial and heat the reaction mixture at 120 °C with stirring for the required time (typically 3-24 hours), monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the corresponding 2-aryl-4-fluorothioanisole.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a representative catalytic cycle for the functionalization of this compound.
Figure 1: Experimental workflows for Iridium-catalyzed borylation and Palladium-catalyzed arylation of this compound.
Figure 2: A generalized catalytic cycle for the transition metal-catalyzed C-H functionalization of this compound.
References
Unveiling the Oxidation Products of 4-Fluorothioanisole: A Comparative Analysis
For researchers, scientists, and drug development professionals, a precise understanding of reaction outcomes is paramount. This guide provides a comprehensive comparison of the oxidation products of 4-Fluorothioanisole, offering supporting experimental data and detailed protocols to aid in the structural confirmation of these compounds. We also present a comparative analysis with 4-Chlorothioanisole to highlight the influence of the halogen substituent on the reaction.
The oxidation of this compound primarily yields two key products: 4-Fluorophenyl methyl sulfoxide and 4-Fluorophenyl methyl sulfone. The selective formation of either the sulfoxide or the sulfone is highly dependent on the choice of oxidizing agent and the reaction conditions employed. This selectivity is a critical consideration in synthetic chemistry, where precise control over the oxidation state of sulfur is often required for the development of new pharmaceutical agents and other advanced materials.
Performance Comparison: this compound vs. 4-Chlorothioanisole Oxidation
To objectively assess the reactivity of this compound, we compare its oxidation with that of 4-Chlorothioanisole. The electron-withdrawing nature of the fluorine atom in this compound is expected to influence the electron density at the sulfur atom, thereby affecting its susceptibility to oxidation compared to the chloro-substituted analogue.
| Starting Material | Oxidizing Agent | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | H₂O₂ / Acetic Acid | 4-Fluorophenyl methyl sulfoxide | Room Temperature | High (Selective) | [1] |
| This compound | m-CPBA (1.2 equiv.) | 4-Fluorophenyl methyl sulfoxide | THF, 0°C | Good | |
| This compound | m-CPBA (2.0 equiv.) | 4-Fluorophenyl methyl sulfone | Dichloromethane, RT | 81 | |
| 4-Chlorothioanisole | m-CPBA (1.2 equiv.) | 4-Chlorophenyl methyl sulfoxide | THF, 0°C | Good | |
| Thioanisole | H₂O₂ / Acetic Acid / Amberlyst 15 | Methyl phenyl sulfone | 50°C | >99 (Conversion) | [2][3] |
| Thioanisole | NaIO₄ | Methyl phenyl sulfoxide | Ice Bath, 15h | 91 | [4] |
Table 1: Comparison of Oxidation Reactions of Substituted Thioanisoles. This table summarizes the reaction conditions and yields for the oxidation of this compound and related compounds to their corresponding sulfoxides and sulfones.
Experimental Protocols
Detailed methodologies for the key oxidation reactions are provided below to facilitate reproducibility and further investigation.
Protocol 1: Selective Oxidation to 4-Fluorophenyl methyl sulfoxide using Hydrogen Peroxide
This protocol outlines a green and highly selective method for the synthesis of sulfoxides.[1]
Materials:
-
This compound
-
Hydrogen Peroxide (30% aqueous solution)
-
Glacial Acetic Acid
-
Dichloromethane
-
Sodium Hydroxide solution (4 M)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of this compound (2 mmol) in glacial acetic acid (2 mL), slowly add hydrogen peroxide (8 mmol, 30%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, neutralize the resulting solution with a 4 M aqueous sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure 4-Fluorophenyl methyl sulfoxide.
Protocol 2: Oxidation to 4-Fluorophenyl methyl sulfone using m-CPBA
This protocol describes the further oxidation of the sulfide to the corresponding sulfone using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
Procedure:
-
Dissolve this compound (1 mmol) in dichloromethane.
-
Add m-CPBA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, the reaction mixture can be worked up by washing with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by drying and evaporation of the solvent.
Structure Confirmation: Spectroscopic Data
The structures of the starting material and the final oxidation product, 4-Fluorophenyl methyl sulfone, can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
This compound (Starting Material):
-
¹H NMR (DMSO-d₆): Chemical shifts are expected for the methyl protons and the aromatic protons, showing characteristic splitting patterns due to fluorine-hydrogen coupling.
-
¹³C NMR (DMSO-d₆): Signals for the methyl carbon and the aromatic carbons will be observed, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.[5][6]
4-Fluorophenyl methyl sulfone (Final Product):
-
¹H NMR (DMSO-d₆): The signals for the aromatic protons will be shifted downfield compared to the starting material due to the electron-withdrawing effect of the sulfone group.
-
¹³C NMR (DMSO-d₆): The aromatic carbon signals will also be shifted, and the methyl carbon signal will appear at a characteristic chemical shift for a sulfone.[5][6][7]
Reaction Pathway Visualization
The oxidation of this compound to its sulfoxide and subsequently to its sulfone can be represented by the following reaction pathway:
Figure 1: Oxidation pathway of this compound.
This guide provides a foundational understanding of the oxidation of this compound, offering valuable data and protocols for researchers in the field. The comparison with 4-Chlorothioanisole highlights the subtle yet significant electronic effects of halogen substituents in directing the outcome of such reactions. Further investigation into the kinetics and mechanistic details of these transformations will continue to advance our ability to control and utilize these important chemical processes.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Fluorothioanisole: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Fluorothioanisole, a combustible and irritant chemical. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound. This compound is classified as a combustible liquid that can cause skin and eye irritation.[1][2] All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Emergency safety equipment, such as an eyewash station and a safety shower, should be readily accessible.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and storage.
| Property | Value |
| CAS Number | 371-15-3 |
| Molecular Formula | FC6H4SCH3[1] |
| Molecular Weight | 142.19 g/mol [1] |
| Boiling Point | 184-185 °C[1] |
| Flash Point | 74 °C (165.2 °F) - closed cup[1] |
| Density | 1.167 g/mL at 25 °C[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program, as it is regulated chemical waste.[3] Direct disposal into regular trash or down the sewer system is strictly prohibited.[3]
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
Chemically contaminated solid waste, such as gloves, absorbent paper, and empty containers, should be collected separately from liquid waste.[4]
-
-
Waste Collection - Liquid:
-
Collect all liquid waste containing this compound in a designated, leak-proof container with a screw-on cap.[4] The container should be compatible with the chemical; plastic is often preferred over glass to minimize the risk of breakage.[3]
-
Ensure the container is stored in a secondary containment tray to capture any potential leaks.[4]
-
-
Waste Collection - Solid:
-
For chemically contaminated lab trash (e.g., gloves, wipes), double-bag the waste in clear plastic bags to allow for visual inspection by EHS personnel.[4]
-
Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[5] After rinsing, the container can be disposed of as regular trash, though it is best practice to consult with your EHS office first.[5]
-
-
Labeling Hazardous Waste:
-
All waste containers must be clearly labeled with a hazardous waste tag provided by your EHS department.[3][4]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (department and room number), and the principal investigator's name and contact information.[3]
-
Mark the appropriate hazard pictograms on the label.[3]
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled waste containers in a designated hazardous waste storage area.
-
Keep waste containers closed except when adding waste.[4]
-
-
Arranging for Disposal:
-
Submit a completed hazardous waste information form to your institution's EHS office to request a waste pickup.[3]
-
Do not exceed the time or quantity limits for hazardous waste accumulation in your laboratory as specified by your institution's policies (e.g., collection may be required within 90 days).[4]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound 97 371-15-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 4-Fluorothioanisole
For Immediate Reference: Key Safety and Handling Information for 4-Fluorothioanisole
This guide provides critical safety protocols and personal protective equipment (PPE) requirements for the handling and disposal of this compound (CAS No: 371-15-3). It is intended for laboratory personnel, researchers, and professionals in drug development to ensure safe operational procedures.
Hazard Identification and Personal Protective Equipment
This compound is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] It is also characterized by a strong, unpleasant odor.[3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in situations with a high risk of splashing.[3][4] | To protect the eyes from splashes and vapors that can cause serious irritation.[1][2][3] |
| Hand Protection | Chemical-resistant nitrile gloves. For prolonged contact or handling of larger quantities, double-gloving is recommended.[4] Always inspect gloves for integrity before use. | To prevent skin contact, which can lead to irritation.[1][2][3] |
| Body Protection | A long-sleeved laboratory coat. Additional protective clothing should be worn to prevent skin exposure.[3][4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH-approved respirator with a type ABEK (EN14387) filter is necessary.[1] | To avoid inhalation of vapors, which may cause respiratory tract irritation.[1][2] |
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3][4]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3][5]
Safe Handling Procedures:
-
Before starting any work, ensure all necessary PPE is correctly worn.
-
Avoid direct contact with the chemical. Use appropriate tools for transfers.
-
Keep containers of this compound tightly closed when not in use.[3]
-
Prevent the generation of vapors and mists.
-
Keep the compound away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[3]
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3] |
Spill and Disposal Protocol:
-
Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Disposal: Dispose of waste this compound and any contaminated materials through an approved hazardous waste disposal facility.[3] Do not allow the chemical to enter the environment.[3]
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
